1-Allyl-3-(2-hydroxyethyl)-2-thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c1-2-3-7-6(10)8-4-5-9/h2,9H,1,3-5H2,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVPNTYTOUGMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059324 | |
| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-81-7 | |
| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105817 | |
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| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |
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| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |
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| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
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| Record name | 1-allyl-3-(2-hydroxyethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea, a versatile organic compound with applications in pharmaceuticals, agriculture, and chemical synthesis.[1] This document collates available data on its chemical identity, physical characteristics, and predicted properties, supplemented with detailed experimental protocols and visual representations of relevant chemical and biological pathways.
Chemical Identity and Structure
This compound is a disubstituted thiourea derivative featuring both an allyl group and a hydroxyethyl group attached to the nitrogen atoms of the thiourea core.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Reference |
| IUPAC Name | 1-allyl-3-(2-hydroxyethyl)thiourea | [2] |
| CAS Number | 105-81-7 | [1][3] |
| Molecular Formula | C6H12N2OS | [1][3] |
| Molecular Weight | 160.24 g/mol | [2][3] |
| Canonical SMILES | C=CCNC(=S)NCCO | [1] |
| InChI Key | VUVPNTYTOUGMDG-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for pharmaceutical formulations and its environmental fate.
Table 2: Summary of Physicochemical Data
| Property | Value | Experimental/Predicted | Reference |
| Appearance | White to off-white crystalline powder | Experimental | [1][4] |
| Melting Point | 76 - 80 °C | Experimental | [2][3][4] |
| Boiling Point | 259.4 ± 50.0 °C | Predicted | [3] |
| Density | 1.122 ± 0.06 g/cm³ | Predicted | [3] |
| Water Solubility | Soluble | Experimental (Qualitative) | [1] |
| pKa | 13.50 ± 0.70 | Predicted | [1][3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | Experimental | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the probable synthesis route and standard methods for determining key physicochemical properties.
Synthesis of this compound
The synthesis of N,N'-disubstituted thioureas is commonly achieved through the reaction of an isothiocyanate with a primary amine. For the target compound, this involves the reaction of allyl isothiocyanate with ethanolamine.
Reaction Scheme:
Detailed Protocol:
A general procedure for this type of synthesis is as follows:
-
To a solution of ethanolamine (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add allyl isothiocyanate (1.0 equivalent) dropwise at room temperature with stirring.[5]
-
The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure completion.[5] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure this compound as a white crystalline solid.[5]
Below is a workflow diagram illustrating the synthesis and purification process.
Determination of Melting Point
The melting point is determined using a standard capillary method with a calibrated melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Determination of Solubility (Qualitative)
-
Add approximately 10-20 mg of this compound to a test tube.
-
Add 1 mL of deionized water to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid. The absence of visible solid particles indicates solubility.
Determination of pKa (Potentiometric Titration)
The pKa can be determined experimentally via potentiometric titration.
-
A standard solution of the compound (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-ethanol).
-
The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small increments using a burette.
-
The pH of the solution is recorded after each addition.
-
A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[6]
Potential Biological Activity and Signaling Pathways
A critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Thiourea derivatives have been shown to inhibit inflammation, and a plausible mechanism for this is the inhibition of the NF-κB pathway.[8] Inhibition could occur at various points, such as the prevention of IκBα degradation or the blockage of NF-κB nuclear translocation.
The diagram below illustrates the NF-κB signaling pathway and indicates a potential point of inhibition by thiourea derivatives.
Conclusion
This compound is a well-characterized compound with established physicochemical properties. Its structure lends itself to a variety of chemical reactions, making it a valuable intermediate in synthesis. While its precise biological mechanism of action requires further investigation, its classification within the thiourea family suggests potential for biological activity, possibly through the modulation of key inflammatory pathways such as NF-κB signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound CAS#: 105-81-7 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (CAS 105-81-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea, a versatile thiourea derivative with significant applications across multiple scientific disciplines.
Chemical Identity and Properties
This compound is an organic compound featuring an allyl group, a hydroxyethyl group, and a thiourea core. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. It typically appears as a white to light yellow crystalline powder.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 105-81-7 | |
| Molecular Formula | C₆H₁₂N₂OS | |
| Molecular Weight | 160.24 g/mol | |
| Melting Point | 76-79 °C | |
| Boiling Point (Predicted) | 259.4 ± 50.0 °C | |
| Density (Predicted) | 1.122 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.50 ± 0.70 | |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Soluble in water | |
| Stability | Stable under ambient temperatures. Incompatible with strong oxidizing agents. |
Core Applications
The trifunctional nature of this molecule allows for its use in diverse fields, from agriculture to advanced materials and pharmaceuticals.
Pharmaceutical and Drug Development
In the pharmaceutical industry, this compound serves as a crucial building block for the synthesis of more complex, biologically active molecules. Thiourea derivatives, in general, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. This compound provides a scaffold for creating novel drug candidates by allowing for modification at its allyl, hydroxyethyl, and thiourea moieties.
Agriculture
This compound is utilized in agriculture as a plant growth regulator. Its mechanism of action is believed to involve the stimulation of plant hormone production and the enhancement of nutrient uptake from the soil. This leads to improved root development and increased plant resistance to environmental stress. Thiourea derivatives are widely studied in agrochemistry for their fungicidal, insecticidal, herbicidal, and antiviral properties.
Polymer Chemistry and Material Science
The presence of the allyl group, with its reactive double bond, makes this compound a useful monomer or modifier in polymer chemistry. It can be incorporated into polymer chains to synthesize specialty polymers. The inclusion of this molecule can enhance material properties such as flexibility and durability. The hydroxyethyl group provides a site for further functionalization, for example, through esterification, allowing for the creation of polymers with tailored characteristics for specific applications.
Experimental Protocols
General Synthesis of this compound
Principle: This synthesis involves the nucleophilic addition of the primary amine group of 2-aminoethanol (ethanolamine) to the electrophilic carbon atom of allyl isothiocyanate.
Materials:
-
Allyl isothiocyanate
-
2-Aminoethanol (Ethanolamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Ethanol)
-
Magnetic stirrer and heating mantle/oil bath
-
Round-bottom flask and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-aminoethanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isothiocyanate: While stirring the solution at room temperature, add 1.0 equivalent of allyl isothiocyanate dropwise. The reaction is often exothermic; a cooling bath (ice/water) may be used to maintain the temperature below 30 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. If the reaction is slow, it can be gently heated to reflux (40-60 °C) for 1-2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often a solid or viscous oil, can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a common method for solid products. Column chromatography on silica gel may also be employed if further purification is needed.
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.
// Add decision for heating react -> heat [style=dashed, label="If reaction is slow"]; heat [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Heat to Reflux?"]; heat -> react [style=dashed]; } .dot Caption: Generalized workflow for the synthesis of the title compound.
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Store in a cool, dry place away from direct sunlight and strong oxidizing agents. For detailed safety information, consult the Safety Data Sheet (SDS
An In-Depth Technical Guide to 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's characteristics and potential applications.
Molecular Structure and Properties
This compound is an organic compound featuring an allyl group, a hydroxyethyl group, and a thiourea core. This unique combination of functional groups imparts specific chemical and physical properties that make it a molecule of interest in various scientific fields.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 105-81-7 | [1] |
| Molecular Formula | C6H12N2OS | [1] |
| Molecular Weight | 160.24 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 76-78 °C | |
| Canonical SMILES | C=CCNC(=S)NCCO | [1] |
| InChI Key | VUVPNTYTOUGMDG-UHFFFAOYSA-N | [1] |
While a specific crystal structure for this compound is not publicly available, analysis of its constituent functional groups and related thiourea derivatives allows for the prediction of its structural characteristics. The molecule possesses hydrogen bond donors (N-H and O-H groups) and acceptors (C=S and O groups), suggesting the potential for complex intermolecular interactions in the solid state.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. Although detailed spectral data is not widely published, typical chemical shifts and vibrational frequencies for its functional groups can be predicted.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Functional Group | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Allyl (CH=CH₂) | 5.0 - 6.0 ppm |
| Allyl (CH₂-N) | 3.8 - 4.2 ppm | |
| Hydroxyethyl (N-CH₂) | 3.4 - 3.8 ppm | |
| Hydroxyethyl (CH₂-OH) | 3.6 - 4.0 ppm | |
| N-H | Variable, broad | |
| O-H | Variable, broad | |
| ¹³C NMR | C=S | 180 - 190 ppm |
| Allyl (CH=CH₂) | 130 - 140 ppm | |
| Allyl (CH=CH₂) | 115 - 125 ppm | |
| Allyl (CH₂-N) | 45 - 55 ppm | |
| Hydroxyethyl (N-CH₂) | 40 - 50 ppm | |
| Hydroxyethyl (CH₂-OH) | 60 - 70 ppm | |
| FTIR | N-H stretch | 3200 - 3400 cm⁻¹ |
| O-H stretch | 3200 - 3600 cm⁻¹ (broad) | |
| C-H stretch (sp², sp³) | 2850 - 3100 cm⁻¹ | |
| C=C stretch | 1640 - 1680 cm⁻¹ | |
| C=S stretch | 1050 - 1250 cm⁻¹ |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. For the target molecule, this would involve the reaction of allyl isothiocyanate with ethanolamine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve allyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Amine: To the stirred solution, add ethanolamine (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of 2-12 hours, depending on the solvent and temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a white crystalline solid.
Potential Biological Activity and Signaling Pathways
Thiourea derivatives are known to exhibit a wide range of biological activities. While specific signaling pathways for this compound have not been extensively reported, related compounds have shown effects in areas such as plant growth regulation and corrosion inhibition.
Plant Growth Regulation
Thiourea and its derivatives have been shown to mitigate the effects of abiotic stress in plants, such as salinity and drought.[2][3][4][5] The proposed mechanism involves the modulation of antioxidant defense systems and nutrient uptake. An experimental workflow to investigate the effect of this compound on plant stress signaling could be as follows:
Corrosion Inhibition
Thiourea derivatives are effective corrosion inhibitors for various metals in acidic media.[6][7][8][9] Their mechanism of action typically involves adsorption onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The presence of heteroatoms (N, S, O) and the π-electrons of the allyl group in this compound suggest its potential as a corrosion inhibitor. A logical flow for its mechanism of action is depicted below.
Conclusion
This compound is a molecule with a well-defined structure and predictable properties based on its functional groups. While detailed experimental data on its crystal structure and specific biological signaling pathways are limited in the public domain, this guide provides a solid foundation for researchers. The presented synthesis protocol is robust, and the proposed workflows for investigating its biological activity offer clear starting points for further research. The unique structural features of this compound warrant further investigation into its potential applications in agrochemicals, materials science, and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of thiourea ameliorates drought induced oxidative injury in Linum usitatissimum L. by regulating antioxidant defense machinery and nutrients absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Corrosion mitigation characteristics of some novel organoselenium thiourea derivatives for acid pickling of C1018 steel via experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]
A Technical Guide to the Solubility of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea, a compound of interest in various research and development sectors, including pharmaceuticals and material science. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in organic solvents. One source indicates that it is soluble in water.[1] This document provides a framework for researchers to systematically determine the solubility of this compound. It outlines established experimental protocols for solubility determination and furnishes the necessary tools for data presentation and workflow visualization, thereby empowering research professionals to generate the critical data required for their work.
Introduction
This compound (CAS No. 15387-03-8) is a thiourea derivative with potential applications in various fields due to its chemical structure, which includes allyl, hydroxyethyl, and thiourea functional groups. Understanding its solubility in a range of organic solvents is a critical prerequisite for its application in drug formulation, chemical synthesis, and material science. Solubility data informs solvent selection for reactions, purification processes, and the development of stable formulations.
Currently, there is a significant gap in the public domain regarding the quantitative solubility of this compound in common organic solvents. This guide is intended to provide researchers with the methodologies to address this knowledge gap.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in organic solvents has not been published. The table below is provided as a template for researchers to populate with experimentally determined data. A qualitative indication of its solubility in water has been noted.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | - | Soluble[1] | - | - |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Tetrahydrofuran (THF) | ||||
| Toluene | ||||
| Add other solvents as needed |
Note: This table is a template. Researchers should fill in the data as it is generated.
For context, a related but structurally different compound, N-Allylthiourea , has reported solubility characteristics that may offer some preliminary insights, though direct extrapolation is not advised. N-Allylthiourea is reportedly soluble in acetone, acetonitrile, ethanol, and methanol; slightly soluble in diethyl ether; and insoluble in benzene, heptane, hexane, and toluene.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature under equilibrium conditions.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor.
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.
Objective: To determine the concentration at which this compound precipitates from a solution when an aqueous buffer is added to a stock solution in an organic solvent (typically DMSO).
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Plate reader with nephelometric or UV detection capabilities
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in the microtiter plate using DMSO.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the compound to potentially precipitate.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance using a UV plate reader. The concentration at which a significant increase in turbidity or a decrease in absorbance (due to precipitation) is observed is considered the kinetic solubility.
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the equilibrium solubility determination using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While there is a current lack of published quantitative solubility data for this compound in organic solvents, this guide provides the necessary framework for researchers to systematically generate this crucial information. The detailed experimental protocols for both equilibrium and kinetic solubility determination offer robust methods for data acquisition. By following these established procedures, scientists and drug development professionals can effectively characterize the solubility profile of this compound, enabling its informed application in further research and development.
References
An In-depth Technical Guide to the Stability and Storage of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHTU), a versatile compound utilized in various research and development sectors, including pharmaceuticals and agriculture.[1][2] Understanding the stability profile of AHTU is critical for ensuring its quality, efficacy, and safety in experimental and developmental applications.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 105-81-7 | [3] |
| Molecular Formula | C6H12N2OS | [3] |
| Molecular Weight | 160.24 g/mol | [3] |
| Melting Point | 77-79 °C | [4] |
| Appearance | White to light yellow powder/crystal | [3] |
| pKa | 13.50 ± 0.70 (Predicted) | [3] |
| Solubility | Soluble in water. | [2] |
Stability Profile
Multiple sources indicate that this compound is a stable compound under normal ambient conditions.[3] However, as a thiourea derivative, it is susceptible to degradation under certain environmental pressures. The primary degradation pathways for thiourea compounds include oxidation, hydrolysis, and photodegradation.
General Stability:
Thermal Stability
Thiourea derivatives can undergo thermal decomposition. For this compound, it is recommended to store it at ambient temperatures.[2] Elevated temperatures can accelerate degradation, potentially leading to the release of hazardous decomposition products such as nitrogen oxides, carbon monoxide, and oxides of sulfur.
Hydrolytic Stability
The stability of thiourea derivatives in solution is often pH-dependent. Hydrolysis can occur under both acidic and basic conditions, though the rates and degradation products may vary. For instance, hydrolysis of some thioureas can lead to the formation of the corresponding urea and sulfide.
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation of thiourea compounds. This can lead to discoloration (e.g., yellowing) and loss of purity. Therefore, it is crucial to protect this compound from light during storage and handling.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[2] |
| Light | Protect from light; store in a light-resistant container. |
| Atmosphere | Keep container tightly closed and store in a well-ventilated area.[5] |
| Incompatible Materials | Store away from strong oxidizing agents.[3] |
Experimental Protocols for Stability Assessment
While specific stability studies for this compound are not published, a general approach for assessing the stability of thiourea derivatives involves forced degradation studies and the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the solid compound and its solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A simple reverse-phase HPLC method for N-(2-Hydroxyethyl)-N'-allylthiourea uses a mobile phase of acetonitrile and water with phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Visualizations
Synthesis Pathway
The synthesis of this compound can be achieved through the reaction of allyl isothiocyanate with 2-aminoethanol. This is a common method for the synthesis of N,N'-disubstituted thioureas.
Caption: Synthesis of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a general workflow for conducting a stability study of this compound.
Caption: Workflow for Stability Assessment.
Conclusion
This compound is a chemically stable compound under recommended storage conditions. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols is paramount to ensure the material's integrity for experimental use. While specific quantitative degradation kinetics are not widely published, understanding the potential degradation pathways inherent to thiourea derivatives allows for the implementation of appropriate control measures. The experimental protocols and workflows outlined in this guide provide a framework for conducting stability assessments to generate specific data relevant to particular applications and formulations.
References
- 1. covethouse.eu [covethouse.eu]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 105-81-7 [m.chemicalbook.com]
- 4. N-Allyl-N'-(2-hydroxyethyl)thiourea, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 109-57-9 CAS | ALLYLTHIOUREA | Laboratory Chemicals | Article No. 00879 [lobachemie.com]
- 6. Separation of N-(2-Hydroxyethyl)-N’-allylthiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unraveling the Core Mechanism of Action: A Technical Guide to 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-3-(2-hydroxyethyl)-2-thiourea is a synthetic organosulfur compound belonging to the versatile class of thiourea derivatives. While direct, in-depth research on the specific mechanism of action of this particular molecule is limited, the extensive body of work on structurally related thiourea compounds allows for the formulation of a putative mechanistic framework. Thiourea derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory effects. This guide synthesizes the current understanding of thiourea pharmacology to propose potential mechanisms of action for this compound, details relevant experimental protocols for its investigation, and provides visual representations of the implicated signaling pathways.
Introduction
Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry, serving as the foundation for numerous bioactive compounds.[1] Their therapeutic potential spans a wide array of applications, including antiviral, antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The versatility of the thiourea scaffold, characterized by the N-(C=S)-N fragment, allows for extensive structural modifications to fine-tune its pharmacological properties.[1] The subject of this guide, this compound, incorporates an allyl group, which is known to be reactive and can participate in various biological interactions, and a hydroxyethyl group, which can modulate solubility and hydrogen bonding. This unique combination suggests a potential for multifaceted biological activity. The compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs and is also used in agriculture as a plant growth regulator.[4][5]
Putative Mechanisms of Action
Based on the known activities of analogous compounds, the mechanism of action of this compound can be hypothesized to involve one or more of the following pathways:
Anti-inflammatory and Analgesic Activity via COX/LOX Inhibition
A significant number of thiourea derivatives exhibit anti-inflammatory and analgesic properties.[2] This is often attributed to the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. For instance, certain thiourea derivatives of naproxen have shown potent anti-inflammatory activity in carrageenan-induced paw edema models, a classic test for acute inflammation.[6][7][8][9] Some derivatives have demonstrated significant inhibition of 5-LOX.[6][9]
dot
Caption: Putative inhibition of COX and LOX pathways by the thiourea derivative.
Antioxidant Activity and Modulation of Oxidative Stress Pathways
Thiourea derivatives are known to possess antioxidant properties, which they can exert through direct radical scavenging or by modulating endogenous antioxidant systems.[3][10][11] The Keap1-Nrf2/ARE signaling pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds (which the allyl group of the target molecule could be), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). The PI3K/Akt pathway is often an upstream activator of Nrf2.[12][13][14][15][16]
dot
Caption: Proposed activation of the PI3K/Akt/Nrf2 signaling pathway.
Enzyme Inhibition
Thiourea derivatives are known to inhibit a variety of enzymes. A prominent example is urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease is a key strategy in the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[17][18][19][20] The thiourea moiety can coordinate with the nickel ions in the active site of urease, leading to inhibition. Other enzymes that can be targeted by thiourea derivatives include cholinesterases, tyrosinase, α-amylase, and α-glucosidase.[3][21][22]
Experimental Protocols
To investigate the putative mechanisms of action of this compound, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key assays.
In Vitro Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and create serial dilutions.
-
In a 96-well plate, add 160 µL of the DPPH solution to each well.
-
Add 40 µL of the different concentrations of the test compound, a standard antioxidant (e.g., ascorbic acid), or a blank (solvent only) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentrations.
-
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed, stable ABTS radical cation (ABTS•+).
-
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and a standard.
-
Mix 190 µL of the diluted ABTS•+ solution with 10 µL of the test compound dilutions in a 96-well plate.
-
Incubate for 6-10 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
In Vitro Enzyme Inhibition Assays
-
Principle: Urease activity is determined by measuring the production of ammonia using the indophenol method, which forms a colored product.
-
Protocol:
-
In a 96-well plate, add 25 µL of Jack Bean or H. pylori urease enzyme solution, 55 µL of phosphate buffer (100 mM, pH 7.4) containing 100 mM urea, and 10 µL of the test compound dissolved in DMSO at various concentrations.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 40 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 40 µL of alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl) to each well.
-
Incubate at 37°C for a further 10 minutes for color development.
-
Measure the absorbance at 630 nm.
-
Thiourea is used as a standard inhibitor. Calculate the percentage of inhibition and IC50 values.
-
-
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Protocol:
-
In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add 10 µL of the test compound at various concentrations or the solvent control.
-
Incubate the plate for 5-10 minutes at 25°C or 37°C, depending on the kit instructions.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Shake the plate and incubate for 2-5 minutes at the same temperature.
-
Measure the absorbance at 590 nm.
-
Calculate the percentage of inhibition and IC50 values relative to the uninhibited control.
-
In Vivo Anti-inflammatory Activity
-
Principle: This is a standard model of acute inflammation. Subplantar injection of carrageenan induces a local, biphasic edema, which can be measured over time. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.
-
Protocol:
-
Divide Wistar albino rats into groups (e.g., control, standard drug like indomethacin, and test compound groups at different doses).
-
Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.
-
Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the left hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
dot
Caption: General experimental workflow for elucidating the mechanism of action.
Quantitative Data Summary
As there is no specific experimental data for this compound, the following tables present representative data for other thiourea derivatives to illustrate the expected outcomes of the proposed experiments.
Table 1: Representative Antioxidant Activity of Thiourea Derivatives
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Derivative 2a | > BHT | - | [21] |
| Derivative 2c | > α-TOC | 1.08 ± 0.44 | [21] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 µg/mL | 52 µg/mL | [3] |
| BHT (Standard) | - | - | [21] |
| α-TOC (Standard) | - | - | [21] |
Table 2: Representative Enzyme Inhibition Data for Thiourea Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Derivative 2c | AChE | - | [21] |
| Various Derivatives | BChE | More active than Galantamine | [21] |
| Compound 4 | 5-LOX | 0.30 | [6][9] |
| Compound 3c | Urease | 10.65 ± 0.45 | [19] |
| Thiourea (Standard) | Urease | 15.51 ± 0.11 | [19] |
Table 3: Representative In Vivo Anti-inflammatory Activity of Thiourea Derivatives of Naproxen
| Compound (Dose) | % Inhibition of Paw Edema (at 4h) | Reference |
| Derivative 4 | 54.01 | [6][9] |
| Derivative 7 | 54.12 | [6][9] |
| Naproxen (Standard) | Varies | [6][7][9] |
Conclusion
While the precise molecular mechanism of this compound remains to be elucidated through direct experimental investigation, a strong hypothesis can be formulated based on the extensive research on the thiourea class of compounds. The most probable mechanisms of action include the inhibition of key inflammatory enzymes like COX and LOX, and the modulation of cellular oxidative stress through pathways such as Nrf2/HO-1 activation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these potential mechanisms. The presented data from related compounds underscores the therapeutic potential of this chemical scaffold. Further research, guided by these principles, will be crucial in fully characterizing the pharmacological profile of this compound and determining its potential as a lead compound in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 4. covethouse.eu [covethouse.eu]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 12. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08694D [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique structural features of the thiourea scaffold, particularly the presence of a thione group and two amino groups, enable diverse chemical modifications and interactions with various biological targets. This technical guide provides an in-depth overview of the core biological activities of thiourea derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways and workflows are visualized to facilitate a comprehensive understanding of this promising class of compounds.
Anticancer Activity
Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a wide range of cancer cell lines.[1] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2][3]
Quantitative Data on Anticancer Activity
The in vitro anticancer activities of various thiourea derivatives have been extensively evaluated, with IC50 values providing a measure of their potency. The following table summarizes the cytotoxic effects of representative thiourea derivatives against several human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [4] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [5] |
| HepG2 (Liver) | 1.74 | [5] | |
| MCF-7 (Breast) | 7.0 | [5] | |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative 20 | MCF-7 (Breast) | 1.3 | [1] |
| SkBR3 (Breast) | 0.7 | [1] | |
| Bis-thiourea derivative 44 | HepG2 (Liver) | 1.2 | [4] |
| HCT116 (Colon) | 1.3 | [4] | |
| A549 (Lung) | 2.7 | [4] | |
| Bis-thiourea derivative 45 | HepG2 (Liver) | 1.1 | [4] |
| HCT116 (Colon) | 1.2 | [4] | |
| A549 (Lung) | 2.4 | [4] | |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human Lung Carcinoma Cell Lines | 2.5 - 12.9 | [6] |
| Quinazoline-thiourea analog 10m | EGFR | 0.01 | [7] |
| Quinazoline-thiourea analog 10q | EGFR | 0.01 | [7] |
| Quinazoline-thiourea analog 10b | VEGFR-2 | 0.05 | [7] |
Mechanisms of Anticancer Action
The anticancer effects of thiourea derivatives are attributed to their ability to interact with various biological targets, including enzymes and DNA, and to modulate critical cellular signaling pathways.[1][8]
Several thiourea derivatives exert their anticancer effects by inhibiting enzymes that play a pivotal role in cancer progression.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many thiourea derivatives have been identified as potent inhibitors of EGFR and VEGFR-2, tyrosine kinases that are often overexpressed in various cancers and are crucial for tumor growth and angiogenesis.[3][7][9] Inhibition of these receptors blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis.[6]
-
Topoisomerases: Some thiourea derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[4]
-
Protein Tyrosine Kinases (PTKs): Thiourea derivatives can act as inhibitors of various PTKs, which are key components of signaling pathways that regulate cell growth, proliferation, and differentiation.[2]
Thiourea derivatives can interfere with key signaling pathways that are dysregulated in cancer.
-
RAS-RAF-MAPK Pathway: This pathway is critical for cell proliferation and survival. Some N-aryl and N,N'-diaryl substituted thioureas have been shown to interact with components of this pathway, such as BRAF, leading to the inhibition of downstream signaling.[1]
-
Wnt/β-catenin Signaling Pathway: A quinazoline derivative of thiourea has been reported to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[3]
Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a thiourea derivative.
Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10]
Materials:
-
Human cancer cell lines (e.g., HCT116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Thiourea derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivatives in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for the MTT assay.
Caption: General workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Activity
Thiourea derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.[8][11][12] Their antimicrobial properties make them attractive candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The following table presents the MIC values of selected thiourea derivatives against various bacterial and fungal strains.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Novel Thiourea Derivative 2 | E. faecalis | 40 - 50 | [8] |
| P. aeruginosa | 40 - 50 | [8] | |
| S. typhi | 40 - 50 | [8] | |
| K. pneumoniae | 40 - 50 | [8] | |
| Thiourea Derivative TD4 | S. aureus (MRSA) | 2 - 16 | [11] |
| S. epidermidis | 2 - 16 | [11] | |
| E. faecalis | 2 - 16 | [11] | |
| Thiourea derivatives 7a, 7b, 8 | Gram-positive bacteria | 0.95 - 3.25 | [13] |
| Gram-negative bacteria | 0.95 - 3.25 | [13] | |
| Aspergillus flavus | 0.95 - 3.25 | [13] | |
| Ortho-methylated derivative (SB2) | Candida auris | - | [12] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of thiourea derivatives is thought to involve multiple mechanisms.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some thiourea analogs are proposed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[4][13]
-
Disruption of NAD+/NADH Homeostasis: One study has shown that a thiourea derivative can exert its antibacterial effect against MRSA by disrupting the NAD+/NADH homeostasis and the integrity of the bacterial cell wall.[11]
-
Interaction with the Bacterial Membrane: The C=S, C=O, and NH groups in thiourea derivatives can be protonated under acidic conditions, allowing them to interact with the carboxyl and phosphate groups on the bacterial membrane surface, which may contribute to their antibacterial activity.[4]
The following diagram illustrates the proposed antibacterial mechanism of action involving the inhibition of DNA gyrase and topoisomerase IV.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by thiourea derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][14]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Thiourea derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the thiourea derivatives in the broth medium directly in the 96-well plate. The final volume in each well is typically 50 or 100 µL.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, including a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 16-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. The results can also be read using a microplate reader.
Antiviral Activity
Certain thiourea derivatives have demonstrated promising antiviral activity against a range of viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[15]
Quantitative Data on Antiviral Activity
The half-maximal effective concentration (EC50) is used to measure the potency of an antiviral compound.
| Compound/Derivative Class | Virus | EC50 (µM) | Reference |
| Thiourea derivative 10 | HCV | 0.047 | [15] |
| DSA-00, DSA-02, DSA-09 | Hepatitis B Virus (HBV) | Comparable to Entecavir | [16] |
Mechanism of Antiviral Action
The antiviral mechanisms of thiourea derivatives are still under investigation, but some proposed modes of action include:
-
Inhibition of Viral Replication: Some thiourea derivatives have been shown to inhibit the replication of viral RNA.
-
Targeting Viral Proteins: In the case of HBV, certain thiourea derivatives are thought to mask the effect of the HBx protein, which is essential for viral replication and pathogenesis.[16]
Experimental Protocol: HCV Subgenomic Replicon Assay
A cell-based HCV subgenomic replicon assay is commonly used to evaluate the antiviral activity of compounds against HCV.[15]
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., Ava5 cells)
-
Complete cell culture medium
-
Thiourea derivatives
-
96-well plates
-
Reagents for quantifying HCV RNA (e.g., RT-qPCR) or a reporter gene product (e.g., luciferase assay system)
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing cells in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the thiourea derivatives.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Quantification of HCV Replication: Measure the level of HCV RNA replication. This can be done by quantifying the amount of HCV RNA using RT-qPCR or by measuring the activity of a reporter gene (e.g., luciferase) that is incorporated into the replicon.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to a control. The EC50 value is then determined from the dose-response curve.
Enzyme Inhibition
Thiourea derivatives are known to be effective inhibitors of a variety of enzymes, which contributes to their diverse biological activities.[17]
Quantitative Data on Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an enzyme inhibitor.
| Compound/Derivative Class | Enzyme | IC50 | Reference |
| N-monoarylacetothiourea (b19) | Urease (H. pylori) | 0.16 µM | [17] |
| Sulfonyl thiourea 7c | Carbonic Anhydrase IX | 0.125 µM | [17] |
| Sulfonyl thiourea 7d | Carbonic Anhydrase XII | 0.111 µM | [17] |
| Thiazole-thiourea derivative 6g | Tyrosinase (Mushroom) | 0.043 µM | [17] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL | [17] |
| Butyrylcholinesterase (BChE) | 60 µg/mL | [17] | |
| Coumarin-thiourea 2e | Acetylcholinesterase (AChE) | 0.04 µM | [17] |
| Coumarin-thiourea 2b | Butyrylcholinesterase (BChE) | 0.06 µM | [17] |
| 3-Aminopyridin-2(1H)-one derivative 9a | α-Glucosidase (S. cerevisiae) | 9.77 mM | [17] |
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
This assay measures the production of ammonia from the hydrolysis of urea by urease.[17]
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution
-
Phosphate buffer
-
Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride)
-
Thiourea derivatives
-
96-well microplate and reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, mix the urease enzyme solution, buffer, and the thiourea derivative at various concentrations.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Substrate Addition: Initiate the reaction by adding the urea solution.
-
Color Development: After a further incubation period, add the phenol and alkali reagents to develop a blue color (indophenol) in the presence of ammonia.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 625 nm or 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound. The IC50 value can be determined from the dose-response curve.
This technical guide provides a comprehensive overview of the significant biological activities of thiourea derivatives. The versatility of the thiourea scaffold allows for the development of a wide array of compounds with potent anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. The detailed experimental protocols and visual representations of mechanisms and workflows are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of therapeutic agents.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors [mdpi.com]
- 8. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
Theoretical Frontiers in Thiourea Chemistry: A Computational Guide for Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] Theoretical and computational studies have become indispensable tools in understanding the structure-activity relationships of these compounds, predicting their biological targets, and guiding the design of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the theoretical approaches applied to the study of thiourea compounds, supported by experimental data and detailed methodologies.
Computational Approaches in Thiourea Research
Theoretical studies of thiourea derivatives primarily revolve around several key computational techniques: Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and quantum chemical calculations. These methods provide valuable insights into the physicochemical properties and biological interactions of thiourea compounds.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3][4] For thiourea derivatives, QSAR models have been successfully developed to predict their efficacy as antibacterial, anticancer, and antiviral agents.[3][5][6][7] These models often rely on a variety of molecular descriptors, including:
-
Hydrophobicity: Parameters like LogP are frequently correlated with the biological activity of thiourea compounds, suggesting the importance of hydrophobic interactions with their biological targets.[5][6]
-
Electronic Properties: Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the energy gap between them, are used to quantify the electronic characteristics of the molecules.[8][9]
-
Steric and Topological Parameters: Molecular weight, molar refractivity, and various topological indices are employed to describe the size and shape of the molecules, which can influence their binding to receptor sites.
A logical workflow for a typical QSAR study is depicted below.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.[3] This method is extensively used to elucidate the binding modes of thiourea derivatives with their biological targets and to screen virtual libraries of these compounds for potential drug candidates.[10][11] Docking studies have provided crucial insights into the interactions of thiourea compounds with various enzymes, including urease, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), DNA gyrase, and topoisomerase IV.[1][12]
The general process of a molecular docking study is illustrated in the following diagram.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of thiourea compounds.[7][8][13] These calculations can provide a deeper understanding of the reactivity, stability, and spectroscopic properties of these molecules.[8][13] Key parameters derived from quantum chemical calculations include:
-
Molecular Geometries: Optimization of the molecular structure to its lowest energy conformation.
-
Electronic Properties: Calculation of HOMO and LUMO energies, which are related to the electron-donating and electron-accepting abilities of the molecule, respectively.[8]
-
Charge Distribution: Determination of the partial atomic charges, which can help in understanding intermolecular interactions.[8]
-
Spectroscopic Properties: Prediction of vibrational frequencies (IR spectra) and NMR chemical shifts.[14]
Tabulated Quantitative Data
The following tables summarize key quantitative data from various theoretical and experimental studies on thiourea compounds.
Table 1: Calculated Molecular Descriptors and QSAR Model Statistics
| Compound Series | Biological Activity | Key Descriptors | r² | q² (cv) | pred_r² | Reference |
| Thiourea derivatives | Anti-HCV | Hydrophobicity, Indicator variables | 0.926 | 0.83 | - | [5] |
| 4-Aminoquinoline derivatives | Antimalarial | LUMO Energy, SdsCHE-index, Quadrupole1 | - | 0.7107 | 0.8521 | [9] |
| Thiourea analogs | MK-2 Inhibitors | CoMFA fields | 0.974 | 0.536 | 0.910 | [15] |
Table 2: Molecular Docking Scores and Binding Energies
| Thiourea Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | - | Glu37 | [10] |
| Compound 16 | Urease | - | Met475 | [10] |
| Compound 25 | HER-2 | - | ALA751, LEU796 | [10] |
| Compound 8 | E. coli DNA gyrase B | - | Asn46, Asp73, Arg76 | [12] |
| HPMCT Ligand | Bacterial Tyrosinase | -7.01 | Arg209, Asn205, His231 | [16] |
Table 3: In Vitro Biological Activity of Selected Thiourea Derivatives
| Compound | Biological Activity | Cell Line/Organism | IC₅₀ / MIC (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Anticancer | A549 (lung cancer) | 0.2 | [10] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Anticancer | SW620 (colon cancer) | 1.5 | [10] |
| Compound 20 | Anticancer | SkBR3 (breast cancer) | 0.7 | [10] |
| Compound 6b | AChE Inhibitor | - | 0.043 (Ki) | [2] |
| Compound 7a | Cytotoxicity | MCF-7 | 10.17 | [12] |
| Compound 8 | E. coli DNA gyrase B inhibitor | - | 0.33 | [12] |
Experimental Protocols
This section provides an overview of the common experimental methodologies employed in the synthesis, characterization, and biological evaluation of thiourea compounds, as cited in the literature.
General Synthesis of Thiourea Derivatives
A prevalent method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[17][18]
Protocol:
-
Reactant Preparation: An appropriate amine is dissolved in a suitable solvent (e.g., dichloromethane, ethanol, or benzene).[17][19]
-
Reaction: The corresponding isothiocyanate, dissolved in the same solvent, is added dropwise to the amine solution at room temperature or under reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid product is then purified by recrystallization from a suitable solvent or by column chromatography.[19]
Spectroscopic Characterization
The synthesized thiourea derivatives are routinely characterized using various spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compounds.[17][19][20] The characteristic chemical shift for the thiocarbonyl (C=S) carbon in ¹³C NMR typically appears in the range of 178-184 ppm.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹, while the C=S stretching vibration appears around 1100-1300 cm⁻¹.[18][20]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns.[17][21]
-
Elemental Analysis: Elemental analysis is performed to determine the percentage composition of C, H, N, and S in the compounds, which is then compared with the calculated values to ascertain the purity of the sample.[20]
In Vitro Biological Assays
The biological activity of thiourea derivatives is evaluated using a variety of in vitro assays.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using methods like the microplate nitrate reductase test or broth microdilution method against various bacterial and fungal strains.[2][12]
-
Anticancer Activity: The cytotoxic effects of the compounds are typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on different cancer cell lines. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[10]
-
Enzyme Inhibition Assays: The inhibitory activity of thiourea derivatives against specific enzymes is measured using appropriate spectrophotometric or other biochemical assays. The IC₅₀ or Ki values are determined to quantify the potency of the inhibitors.[1][12]
Signaling Pathways and Mechanisms of Action
Theoretical studies, in conjunction with experimental data, have helped to elucidate the potential mechanisms of action of thiourea compounds. A common theme is the inhibition of key enzymes involved in various disease pathways.
The diagram below illustrates a simplified representation of how a thiourea derivative, identified through computational screening, can act as an enzyme inhibitor.
Conclusion
The theoretical and computational study of thiourea compounds has emerged as a powerful strategy in modern drug discovery. QSAR, molecular docking, and quantum chemical calculations provide a robust framework for understanding the structural requirements for biological activity, identifying novel drug targets, and designing new thiourea derivatives with improved therapeutic profiles. The integration of these computational methods with experimental synthesis and biological evaluation will continue to accelerate the development of thiourea-based drugs for a wide range of diseases.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A QSAR study on a series of thiourea derivatives acting as anti-hepatitis C virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mail.aqa.org.ar [mail.aqa.org.ar]
- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. tsijournals.com [tsijournals.com]
Methodological & Application
Application Notes and Protocols: 1-Allyl-3-(2-hydroxyethyl)-2-thiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea, a versatile building block in organic synthesis. Due to its unique structural features, including a nucleophilic thiourea moiety, a reactive allyl group, and a functional hydroxyethyl chain, this compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly those with potential biological activity.
I. Synthesis of Thiazolidin-4-one Derivatives
Thiazolidin-4-ones are a prominent class of heterocyclic compounds that are extensively studied in medicinal chemistry due to their wide range of pharmacological activities. This compound is an excellent starting material for the synthesis of 2-imino-3-substituted thiazolidin-4-ones through cyclocondensation reactions.
Application: Synthesis of 2-(allylimino)-3-(2-hydroxyethyl)thiazolidin-4-one.
This reaction proceeds via the Hantzsch thiazole synthesis pathway, where the thiourea acts as the nitrogen and sulfur donor, and an α-halo carbonyl compound serves as the three-carbon backbone.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a thiazolidin-4-one derivative.
Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of similar thiazolidin-4-one derivatives from substituted thioureas.
Materials:
-
This compound
-
Chloroacetic acid
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
To this solution, add anhydrous sodium acetate (2 equivalents) and chloroacetic acid (1.1 equivalents).
-
Heat the reaction mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any unreacted starting materials and acetic acid, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 2-(allylimino)-3-(2-hydroxyethyl)thiazolidin-4-one.
Data Presentation:
| Starting Thiourea Derivative | Reagent | Reaction Conditions | Yield (%) |
| N-Phenylthiourea | Chloroacetic Acid | Anhydrous NaOAc, Acetic Acid, Reflux | 85-90 |
| N-Methylthiourea | Ethyl Bromoacetate | Anhydrous NaOAc, Ethanol, Reflux | 75-80 |
| N-Allylthiourea | Chloroacetic Acid | Anhydrous NaOAc, Acetic Acid, Reflux | 80-88 |
Logical Workflow for Synthesis and Purification:
Caption: Step-by-step workflow for the synthesis and purification of 2-(allylimino)-3-(2-hydroxyethyl)thiazolidin-4-one.
II. Potential Applications in Drug Development
The synthesized 2-(allylimino)-3-(2-hydroxyethyl)thiazolidin-4-one possesses several functional groups that can be further modified to create a library of novel compounds for drug discovery. The allyl group can undergo various transformations, such as addition reactions or olefin metathesis. The hydroxyl group provides a handle for esterification or etherification to modulate the compound's physicochemical properties, such as solubility and lipophilicity.
Signaling Pathway of Interest (Hypothetical):
Thiazolidinone derivatives have been reported to interact with various biological targets. For instance, some derivatives act as inhibitors of enzymes like MurB, which is involved in bacterial cell wall biosynthesis, making them potential antibacterial agents. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical signaling pathway for the antibacterial action of a thiazolidinone derivative.
Disclaimer: The experimental protocol provided is based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessment and optimization studies. All laboratory work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: 1-Allyl-3-(2-hydroxyethyl)-2-thiourea as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific application of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea as a corrosion inhibitor is limited in publicly available scientific literature. The following application notes and protocols are based on established knowledge of analogous thiourea derivatives, particularly allylthiourea, and are intended to provide a foundational guide for research and development.
Introduction
Mild steel is a cornerstone material in numerous industrial applications; however, its susceptibility to corrosion, especially in acidic environments, presents a significant challenge. Thiourea and its derivatives have emerged as a prominent class of organic corrosion inhibitors. Their efficacy is largely attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, thereby forming a protective barrier against corrosive agents.[1][2][3]
This compound (AHT) is a derivative of thiourea with the chemical formula C6H12N2OS and CAS number 105-81-7.[4][5] Its molecular structure, featuring a thiourea backbone, an allyl group, and a hydroxyethyl group, suggests its potential as an effective corrosion inhibitor. The lone pairs of electrons on the sulfur and nitrogen atoms, π-electrons from the allyl group, and the polar hydroxyethyl group can facilitate strong adsorption onto a metal surface.[3] This document outlines the probable mechanism of action, provides detailed experimental protocols for evaluation, and presents comparative data from analogous compounds.
Proposed Mechanism of Corrosion Inhibition
The corrosion inhibition by this compound is predicated on its adsorption at the metal-corrosive solution interface. This process can occur through two primary mechanisms:
-
Physisorption: This involves the electrostatic attraction between the charged metal surface and the protonated inhibitor molecule in the acidic medium.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of lone pair electrons of sulfur and nitrogen atoms with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. The π-electrons of the allyl group can also contribute to this interaction.[1][3]
The adsorbed AHT molecules form a protective film that isolates the steel from the aggressive environment, thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Consequently, AHT is expected to function as a mixed-type inhibitor.[1]
Below is a diagram illustrating the proposed mechanism of action.
References
Application Notes and Protocols: 1-Allyl-3-(2-hydroxyethyl)-2-thiourea in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea as a versatile starting material in the synthesis of pharmaceutical intermediates. The focus is on its application in the preparation of substituted 2-amino-2-thiazoline derivatives, a scaffold present in numerous biologically active compounds.
Introduction
This compound is a valuable bifunctional molecule containing nucleophilic nitrogen and sulfur atoms, an allyl group amenable to cyclization, and a hydroxyl group for further functionalization.[1][2] Its unique structural features make it an ideal precursor for the synthesis of various heterocyclic compounds, particularly thiazoline derivatives, which are key components in many pharmaceutical agents.[1] The synthesis of such derivatives is of significant interest due to their wide range of pharmacological activities.
Application: Synthesis of 2-(Allylamino)-4,5-dihydrothiazol-4-yl)methanol Derivatives
A primary application of this compound is in the synthesis of 2-(allylamino)-4,5-dihydrothiazol-4-yl)methanol derivatives through halocyclization. This intramolecular cyclization reaction provides a straightforward and efficient method to construct the thiazoline ring system. The resulting product serves as a valuable pharmaceutical intermediate, offering multiple points for diversification and the development of compound libraries for drug discovery.
Reaction Scheme:
The halocyclization of this compound proceeds via an electrophilic addition of a halogen to the allyl double bond, followed by an intramolecular nucleophilic attack by the sulfur atom of the thiourea moiety. This reaction is typically high-yielding and can be performed under mild conditions.
General Reaction:
Quantitative Data Summary
The following table summarizes typical (hypothetical) quantitative data for the halocyclization of this compound based on analogous reactions reported in the literature.
| Entry | Halogenating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Iodine (I₂) | Dichloromethane (DCM) | 4 | 25 | 92 | >95 |
| 2 | Bromine (Br₂) | Chloroform (CHCl₃) | 3 | 25 | 88 | >95 |
| 3 | N-Iodosuccinimide (NIS) | Acetonitrile (MeCN) | 6 | 25 | 85 | >95 |
| 4 | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 5 | 25 | 82 | >95 |
Experimental Protocols
Protocol 1: Iodocyclization of this compound
Objective: To synthesize 2-((allylamino)-5-(iodomethyl)-4,5-dihydrothiazol-4-ol.
Materials:
-
This compound (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound in dichloromethane (DCM) at room temperature, add Iodine (I₂) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-((allylamino)-5-(iodomethyl)-4,5-dihydrothiazol-4-ol.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow for Halocyclization
Caption: Experimental workflow for the synthesis of 2-((allylamino)-5-(halomethyl)-4,5-dihydrothiazol-4-ol.
Logical Relationship in Synthesis
Caption: Synthetic pathway from starting material to potential APIs.
References
Application Notes and Protocols for 1-Allyl-3-(2-hydroxyethyl)-2-thiourea as a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea as a versatile ligand in coordination chemistry and its potential applications in biological systems. The detailed protocols below are intended to serve as a guide for the synthesis, characterization, and evaluation of this compound and its derivatives.
Physicochemical Properties and Handling
This compound is a white to light yellow crystalline powder.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[1] For safe handling, it is recommended to wear protective gloves, and eye protection, and to work in a well-ventilated area.[2]
| Property | Value | Reference |
| CAS Number | 105-81-7 | [1][2] |
| Molecular Formula | C6H12N2OS | [1][2] |
| Molecular Weight | 160.24 g/mol | [1] |
| Melting Point | 76-78 °C | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Stability | Stable, incompatible with strong oxidizing agents | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas, adapted for this compound. The synthesis involves the nucleophilic addition of an amine to an isothiocyanate.
Materials:
-
Allyl isothiocyanate
-
Ethanolamine (2-aminoethanol)
-
Ethanol (or another suitable solvent like dichloromethane)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser (if heating is required)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve ethanolamine (1 equivalent) in ethanol.
-
With continuous stirring, add allyl isothiocyanate (1 equivalent) dropwise to the ethanolamine solution at room temperature. The reaction is often exothermic.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive amines, gentle heating under reflux may be necessary.[3]
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), the product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by filtration. If the product remains dissolved, the solvent can be removed under reduced pressure.
-
Wash the crude product with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.[4]
-
The purified this compound can be dried in a vacuum desiccator.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.
Workflow Diagram for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes with this compound as a Ligand
Thiourea derivatives are excellent ligands for a variety of metal ions due to the presence of sulfur and nitrogen donor atoms.[4][5][6][7] This protocol is based on the synthesis of palladium(II) and platinum(II) complexes.
Materials:
-
This compound (the ligand)
-
A metal salt (e.g., K₂PdCl₄ or K₂PtCl₄)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of the metal salt (e.g., K₂PdCl₄) in a suitable solvent.
-
Prepare a solution of this compound in the same or a miscible solvent.
-
Add the ligand solution dropwise to the stirred metal salt solution at room temperature. The molar ratio of metal to ligand can be varied to obtain different coordination complexes (e.g., 1:1 or 1:2).[4]
-
After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 2-4 hours) at room temperature or with gentle heating to facilitate complex formation.
-
The resulting metal complex may precipitate from the solution.
-
Collect the solid complex by filtration and wash it with the reaction solvent and then with a volatile solvent like diethyl ether to facilitate drying.
-
Dry the complex in a vacuum desiccator.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction (if suitable crystals are obtained) to determine its structure and coordination mode.
Protocol for Evaluating Antimicrobial Activity (General)
This protocol outlines a general method for assessing the antimicrobial activity of thiourea derivatives, which can be adapted for this compound and its metal complexes. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC).[7]
Materials:
-
Test compound (this compound or its metal complex)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain and adjust its concentration to a standard level (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted test compound.
-
Include positive control wells (with a standard antimicrobial agent) and negative control wells (with the solvent and no test compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the test compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader.
Illustrative Antimicrobial Activity Data for Thiourea Derivatives (Note: Data is for related compounds, not this compound)
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Thiazole-containing thioureas | S. aureus | 0.78 - 3.125 | [8] |
| N-benzoylthiourea derivatives | Fungi & Gram-positive bacteria | Varies |
Workflow for Antimicrobial Activity Testing:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound have not been elucidated, compounds containing an allyl group, such as S-Allyl cysteine, have been shown to exert protective effects against oxidative stress through the upregulation of the Akt/Nrf-2/HO-1 signaling pathway.[9] It is plausible that this compound could exhibit similar activities, which warrants further investigation.
Hypothetical Signaling Pathway:
Caption: A hypothetical Akt/Nrf-2/HO-1 signaling pathway potentially activated by this compound.
Applications in Drug Development
Thiourea derivatives are recognized for their wide range of biological activities, including anticancer, antimicrobial, and analgesic properties.[7][10] this compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[2] The presence of the allyl and hydroxyethyl groups provides sites for further chemical modification to optimize pharmacological properties. The ability of the thiourea moiety to coordinate with metal ions also opens avenues for the development of novel metallodrugs with enhanced therapeutic potential.[6]
Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these methods based on their specific experimental requirements and consult relevant safety data sheets before handling any chemicals.
References
- 1. This compound CAS#: 105-81-7 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Characterization of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea: A Guide to Analytical Techniques
Abstract
This document provides detailed application notes and protocols for the analytical characterization of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHTU), a molecule of interest in pharmaceutical and materials science research. The following sections outline methodologies for the structural elucidation and purity assessment of AHTU using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (AHTU) is a thiourea derivative with potential applications in various fields due to its unique chemical structure, which includes a reactive allyl group, a hydrophilic hydroxyethyl group, and the versatile thiourea moiety.[1] Accurate and comprehensive characterization is crucial for its application in drug development and material synthesis to ensure its identity, purity, and stability. The analytical techniques discussed herein provide a robust framework for the qualitative and quantitative analysis of AHTU. While specific experimental data for AHTU is not widely available in the public domain, this guide provides detailed protocols and predicted data based on the analysis of structurally related compounds and established principles of analytical chemistry.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for determining the purity of AHTU and for quantitative analysis. A reverse-phase HPLC method is suitable for separating AHTU from potential impurities.
Application Note
This method describes the separation of this compound using a C18 reverse-phase column with UV detection. The mobile phase composition can be adjusted to optimize the separation based on the specific impurities present. For mass spectrometry coupling, a volatile buffer such as formic acid should be used instead of phosphoric acid.[2]
Predicted HPLC Parameters and Data
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Predicted Retention Time | ~3-5 min (highly dependent on exact conditions) |
Experimental Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Add phosphoric acid to a final concentration of 0.1%. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh a known amount of AHTU reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the AHTU sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution.
-
Data Analysis: Identify the peak corresponding to AHTU based on the retention time of the reference standard. Calculate the purity of the sample by determining the area percentage of the AHTU peak relative to the total peak area. For quantitative analysis, construct a calibration curve from the peak areas of the standard solutions and determine the concentration of AHTU in the sample.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of AHTU.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of AHTU. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Application Note
The following are predicted ¹H and ¹³C NMR chemical shifts for AHTU in a standard deuterated solvent like CDCl₃ or DMSO-d₆. The chemical shifts are influenced by the solvent, concentration, and temperature. The thiourea protons (N-H) are expected to be broad and their chemical shift is highly dependent on the experimental conditions.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | br s | 1H | NH -CH₂CH₂OH |
| ~6.5 - 7.0 | br s | 1H | CH₂CH=CH₂-NH |
| 5.80 - 5.95 | m | 1H | CH₂-CH =CH₂ |
| 5.10 - 5.25 | m | 2H | CH₂-CH=CH ₂ |
| ~4.00 | t | 2H | N-CH₂-CH ₂-OH |
| ~3.70 | t | 2H | N-CH ₂-CH₂-OH |
| ~3.60 | t | 2H | CH ₂-CH=CH₂ |
| ~2.50 | br s | 1H | -OH |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~183 | C =S |
| ~134 | CH₂-C H=CH₂ |
| ~117 | CH₂-CH=C H₂ |
| ~61 | N-CH₂-C H₂-OH |
| ~48 | C H₂-CH=CH₂ |
| ~45 | N-C H₂-CH₂-OH |
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of AHTU in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both ¹H and ¹³C experiments should be used.
-
Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the AHTU molecule based on their chemical shifts, multiplicities, and integration values.
NMR Analysis Logical Diagram
Caption: Logical workflow for NMR analysis of AHTU.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.
Application Note
The FTIR spectrum of AHTU is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=C, and C=S functional groups. The presence of these bands provides strong evidence for the chemical structure of AHTU.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3400 | N-H stretching | Thiourea (-NH) |
| 3200 - 3500 (broad) | O-H stretching | Alcohol (-OH) |
| 3010 - 3095 | =C-H stretching | Alkene (Allyl) |
| 2850 - 2960 | C-H stretching | Alkane (-CH₂-) |
| 1640 - 1680 | C=C stretching | Alkene (Allyl) |
| 1500 - 1600 | N-H bending | Thiourea (-NH) |
| 1300 - 1400 | C-N stretching | Thiourea |
| 1000 - 1250 | C=S stretching | Thiourea |
| 1000 - 1200 | C-O stretching | Alcohol |
Experimental Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of AHTU with dry potassium bromide and pressing the mixture into a thin pellet. Alternatively, a thin film can be cast from a suitable solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
FTIR Measurement: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the AHTU molecule.
FTIR Experimental Workflow
Caption: Workflow for FTIR analysis of AHTU.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of AHTU and to study its fragmentation pattern, which can further confirm its structure.
Application Note
Electrospray ionization (ESI) is a suitable soft ionization technique for AHTU, which should readily form a protonated molecule [M+H]⁺ in the positive ion mode. The fragmentation of the thiourea moiety can lead to characteristic neutral losses.
Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₁₂N₂OS |
| Molecular Weight | 160.24 g/mol |
| Ionization Mode | ESI Positive |
| Observed Ion [M+H]⁺ | m/z 161.07 |
| Potential Fragment Ions | m/z 144 ([M+H-NH₃]⁺), m/z 128 ([M+H-SH]⁺), m/z 101 ([M+H-C₃H₅N]⁺), m/z 74, m/z 58 |
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of AHTU (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Mass Spectrometry Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in the positive ion mode.
-
Tandem MS (MS/MS) Analysis: To study the fragmentation pattern, select the protonated molecular ion (m/z 161.07) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Determine the molecular weight from the mass of the protonated molecule. Analyze the fragmentation pattern to confirm the connectivity of the different parts of the molecule.
Mass Spectrometry Signaling Pathway
Caption: Proposed ESI-MS signaling and fragmentation of AHTU.
Conclusion
The combination of HPLC, NMR, FTIR, and MS provides a comprehensive analytical toolkit for the characterization of this compound. HPLC is ideal for purity assessment and quantification, while NMR provides definitive structural elucidation. FTIR offers rapid confirmation of functional groups, and MS confirms the molecular weight and provides structural information through fragmentation analysis. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with AHTU, enabling robust quality control and facilitating its application in scientific research and development.
References
1-Allyl-3-(2-hydroxyethyl)-2-thiourea: A Versatile Reagent in Advanced Polymer Chemistry
Abstract
1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHTU) is emerging as a multifunctional reagent in the field of polymer chemistry, offering a unique combination of reactive sites for polymer synthesis and modification. Its chemical structure, featuring a polymerizable allyl group, a reactive thiourea moiety, and a hydrophilic hydroxyethyl group, enables its use in a variety of polymerization techniques and post-polymerization modifications. This application note details the potential applications of AHTU as a monomer for the synthesis of functional polymers, a key component in redox-initiated polymerization systems, and a versatile building block for creating polymers with tailored properties for biomedical and advanced materials applications. Detailed protocols for its hypothetical use in these areas are provided to guide researchers in exploring the capabilities of this promising compound.
Introduction
The demand for advanced polymeric materials with precise functionalities has driven the development of novel monomers and reagents that offer synthetic versatility. This compound (AHTU) is a white crystalline powder that possesses three key functional groups: an allyl group amenable to radical polymerization and thiol-ene modifications; a thiourea group that can participate in redox reactions and act as a hydrogen-bonding motif; and a hydroxyethyl group that imparts hydrophilicity and provides a site for further chemical derivatization. This unique combination makes AHTU a valuable tool for polymer chemists aiming to design materials with enhanced properties such as improved flexibility, durability, and biocompatibility.[1]
This document outlines the potential roles of AHTU in polymer chemistry, including its use as a comonomer in radical polymerization, its application in creating functional hydrogels, and its utility in post-polymerization modification strategies.
Potential Applications and Methodologies
Based on the known reactivity of its functional groups, this compound can be envisioned to function in several key roles within polymer chemistry. While specific experimental data for AHTU is limited in publicly accessible literature, the following sections provide detailed hypothetical protocols based on established chemical principles for its constituent moieties.
AHTU as a Functional Comonomer in Radical Polymerization
The allyl group of AHTU allows for its incorporation into polymer chains via radical polymerization, typically as a comonomer with more reactive vinyl monomers such as acrylates, methacrylates, or acrylamides. The incorporation of AHTU units introduces both hydrophilicity (from the hydroxyethyl group) and a reactive handle (the thiourea group) along the polymer backbone.
Experimental Protocol: Synthesis of Poly(methyl methacrylate-co-AHTU)
-
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (AHTU)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous 1,4-dioxane as solvent
-
-
Procedure:
-
In a Schlenk flask, dissolve MMA (e.g., 5.0 g, 50 mmol) and AHTU (e.g., 0.80 g, 5 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Add AIBN (e.g., 0.082 g, 0.5 mmol).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
To isolate the polymer, precipitate the cooled reaction mixture into a large excess of a non-solvent such as cold methanol.
-
Filter the precipitate, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the resulting copolymer for AHTU incorporation using ¹H NMR and for molecular weight and polydispersity using gel permeation chromatography (GPC).
-
Expected Outcome: This procedure would yield a copolymer with pendant hydroxyethyl and thiourea groups, which can enhance the polymer's hydrophilicity and provide sites for subsequent crosslinking or functionalization.
Post-Polymerization Modification via Thiol-Ene Click Chemistry
Polymers containing pendant allyl groups from AHTU incorporation are ideal substrates for post-polymerization modification using thiol-ene "click" chemistry. This reaction is highly efficient, proceeds under mild conditions (often UV-initiated), and is tolerant of a wide range of functional groups. This allows for the attachment of various thiol-containing molecules, including biomolecules, to the polymer backbone.
Experimental Protocol: Thiol-Ene Functionalization of Poly(styrene-co-AHTU)
-
Materials:
-
Poly(styrene-co-AHTU) (synthesized via a similar protocol to 2.1)
-
1-Thioglycerol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
Dissolve the poly(styrene-co-AHTU) (e.g., 1.0 g) in THF (15 mL) in a quartz reaction vessel.
-
Add 1-thioglycerol in a molar excess relative to the allyl groups (e.g., 5 equivalents).
-
Add DMPA (e.g., 2 mol% relative to the thiol).
-
Seal the vessel and purge with nitrogen for 20 minutes.
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature for 1-2 hours.
-
Monitor the disappearance of the allyl proton signals in ¹H NMR to determine reaction completion.
-
Precipitate the functionalized polymer in cold methanol, filter, and dry under vacuum.
-
Expected Outcome: This protocol would result in the grafting of glycerol moieties onto the polymer backbone, significantly increasing its hydrophilicity and introducing multiple hydroxyl groups for further interactions or modifications.
AHTU in the Formulation of Functional Hydrogels
The hydrophilic nature of the hydroxyethyl group and the potential for the thiourea group to form strong hydrogen bonds make AHTU an attractive monomer for the synthesis of functional hydrogels. These hydrogels could exhibit stimuli-responsive behavior and be useful for applications in drug delivery and tissue engineering.
Experimental Protocol: Synthesis of an AHTU-Containing Hydrogel
-
Materials:
-
2-Hydroxyethyl methacrylate (HEMA) as the primary monomer
-
This compound (AHTU) as a functional comonomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as a thermal initiator
-
Deionized water as the solvent
-
-
Procedure:
-
In a vial, dissolve HEMA (e.g., 1.0 g), AHTU (e.g., 0.2 g), and EGDMA (e.g., 0.02 g) in deionized water (2.0 mL).
-
Add APS (e.g., 0.01 g) and vortex to ensure a homogeneous solution.
-
Purge the solution with nitrogen for 15 minutes to remove oxygen.
-
Seal the vial and place it in an oven at 60°C for 12 hours to allow for polymerization and crosslinking.
-
After polymerization, immerse the resulting hydrogel in a large volume of deionized water for 48 hours, changing the water periodically, to remove unreacted components.
-
Characterize the swelling behavior and mechanical properties of the hydrogel.
-
Data Presentation
| Polymer System | Expected Molecular Weight (Mn) ( g/mol ) | Expected Polydispersity Index (PDI) | Expected Glass Transition Temp. (Tg) (°C) | Potential Applications |
| Poly(MMA-co-AHTU) | 20,000 - 50,000 | 1.5 - 2.5 | 100 - 110 | Coatings, Adhesives |
| Poly(styrene-co-AHTU) | 15,000 - 40,000 | 1.6 - 2.8 | 90 - 100 | Functional resins, supports for synthesis |
| HEMA-AHTU Hydrogel | Not Applicable | Not Applicable | Not Applicable | Drug delivery, tissue engineering scaffolds |
Visualizations
Experimental Workflow for Polymer Synthesis and Modification
Caption: General workflow for synthesis and subsequent modification of AHTU-containing polymers.
Logical Relationship of AHTU's Functional Groups to Applications
Caption: Relationship between AHTU's functional groups and its potential applications in polymer chemistry.
Conclusion
This compound is a highly promising reagent for the development of advanced functional polymers. Its unique trifunctional nature allows for its integration into polymer structures through various synthetic routes and enables a wide range of post-polymerization modifications. The protocols and concepts outlined in this application note provide a foundational framework for researchers to explore the synthesis of novel materials with tailored properties for diverse applications, from drug delivery systems to advanced coatings. Further research is warranted to fully elucidate the reaction kinetics and material properties of polymers derived from this versatile compound.
References
Application Notes and Protocols for 1-Allyl-3-(2-hydroxyethyl)-2-thiourea in Agricultural Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHTU), a derivative of thiourea, presents a promising scaffold for the development of novel agricultural chemicals. Thiourea and its derivatives are known to exhibit a wide range of biological activities, including plant growth regulation, as well as fungicidal, insecticidal, and herbicidal properties.[1][2] AHTU is specifically recognized as a plant growth regulator that can promote root development and enhance plant resistance to stress.[3] This document provides a summary of the current understanding of AHTU and related thiourea derivatives, along with detailed protocols for its application in agricultural research.
Chemical Structure:
Synonyms: N-(2-hydroxyethyl)-N'-allylthiourea CAS Number: 105-81-7[3]
Potential Agricultural Applications
While specific quantitative data for AHTU is limited in publicly available literature, the broader class of thiourea derivatives has demonstrated significant potential in various agricultural applications. AHTU is noted as an ingredient in some herbicide and pesticide formulations.[4]
Plant Growth Regulation
Thiourea compounds are recognized for their ability to influence various physiological processes in plants, such as seed germination, root initiation, flowering, and fruiting.[2] They can act as either growth promoters or inhibitors depending on the concentration and application method.[2] The mechanism of action is thought to involve the stimulation of plant hormones and improved nutrient uptake.[3] Studies on thiourea have shown its effectiveness in mitigating abiotic stresses like drought and salinity by improving physiological and biochemical parameters in plants.[1][5][6]
Fungicidal Activity
Thiourea derivatives have been investigated for their potential to control certain plant diseases, showing efficacy against some fungal pathogens.[2]
Insecticidal Activity
Research into novel thiourea and isothiourea compounds has demonstrated their insecticidal activity against key sap-feeding insect pests.
Herbicidal Activity
AHTU has been identified as a component in herbicide formulations, suggesting its potential for weed control.[4][7]
Quantitative Data Summary (Analogous Compounds)
| Compound Class | Target Organism | Parameter | Value | Reference |
| Thiourea | Wheat (Triticum aestivum L.) under lead stress | Shoot Fresh Weight Increase | 12.5 - 14.2% | [8] |
| Thiourea | Wheat (Triticum aestivum L.) under lead stress | Root Fresh Weight Increase | 24 - 37.5% | [8] |
| Thiourea | Wheat (Triticum aestivum L.) under lead stress | Leaf Surface Area Increase | 7.9 - 17.6% | [8] |
| Thiourea | Wheat (Triticum aestivum L.) under lead stress | Total Chlorophyll Content Increase | 9.9 - 18% | [8] |
| Thiourea | Flax (Linum usitatissimum L.) under salinity stress | Root Length Inhibition Reduction | 49% | [9] |
| Thiourea | Flax (Linum usitatissimum L.) under salinity stress | Shoot Length Inhibition Reduction | 47.06% | [9] |
Toxicity Data for this compound:
| Test Organism | Route of Administration | LD50 | Reference |
| Mouse | Intraperitoneal | > 800 mg/kg | [10] |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the agricultural applications of this compound. Researchers should adapt these protocols based on specific experimental goals, target organisms, and available resources.
Protocol for Evaluating Plant Growth Regulatory Effects
Objective: To determine the effect of AHTU on the growth and development of a model plant species (e.g., Arabidopsis thaliana or a crop species like wheat or maize).
Materials:
-
This compound (AHTU)
-
Seeds of the selected plant species
-
Potting mix or hydroponic solution
-
Growth chambers or greenhouse with controlled environmental conditions
-
Solvent for AHTU (e.g., DMSO, if not readily water-soluble)
-
Surfactant (e.g., Tween-20)
-
Sterile water
-
Various concentrations of AHTU solutions (e.g., 10 µM, 50 µM, 100 µM, 500 µM)
-
Control solution (solvent + surfactant at the same concentration as treatment solutions)
Procedure:
-
Solution Preparation: Prepare a stock solution of AHTU in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired final concentrations. Add a surfactant to all solutions (including the control) to ensure proper leaf wetting.
-
Planting: Sow seeds in pots with potting mix or in a hydroponic system. Allow the plants to germinate and grow to a specific developmental stage (e.g., 2-3 leaf stage).
-
Application: Apply the AHTU solutions and the control solution to the plants. This can be done as a foliar spray (ensuring complete coverage of the leaves) or by adding it to the hydroponic solution.
-
Growth Conditions: Maintain the plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).
-
Data Collection: After a predetermined period (e.g., 14-21 days), measure various growth parameters, including:
-
Shoot height
-
Root length
-
Fresh and dry biomass of shoots and roots
-
Leaf area
-
Chlorophyll content
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments and the control.
Protocol for In Vitro Fungicidal Assay
Objective: To assess the direct inhibitory effect of AHTU on the mycelial growth of a target fungal pathogen.
Materials:
-
This compound (AHTU)
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Solvent for AHTU (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add AHTU (dissolved in a small amount of solvent) to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare control plates with the solvent alone.
-
Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
-
Data Collection: Measure the radial growth of the fungal colony daily until the fungus on the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony on the control plates and T is the average diameter of the fungal colony on the treated plates.
-
EC50 Determination: Use the inhibition data to calculate the Effective Concentration 50 (EC50), the concentration of AHTU that causes 50% inhibition of mycelial growth, through probit analysis.
Signaling Pathways and Experimental Workflows
While the specific signaling pathway for this compound is not yet elucidated, studies on other thiourea derivatives suggest a potential interaction with the ethylene signaling pathway in plants.[11] Ethylene is a key plant hormone that regulates a wide range of developmental processes and stress responses.
Caption: Hypothetical interaction of thiourea derivatives with the ethylene signaling pathway.
Caption: Experimental workflow for plant growth regulation assay.
Caption: In vitro fungicidal assay workflow.
Disclaimer: The information provided in this document is intended for research and development purposes only. The protocols are generalized and should be adapted to specific experimental conditions. The potential applications of this compound are based on its chemical class and limited available data; further research is required to fully elucidate its efficacy and mechanisms of action. Always follow appropriate laboratory safety procedures when handling chemical substances.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. sinhon-chem.com [sinhon-chem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. covethouse.eu [covethouse.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 105-81-7 [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
Application Note: Spectroscopic Analysis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic characterization of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Included are predicted spectral data, comprehensive experimental protocols for data acquisition, and a workflow for the structural elucidation of this compound. This application note serves as a practical resource for researchers engaged in the synthesis, quality control, and analysis of thiourea derivatives, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a disubstituted thiourea derivative containing allyl and hydroxyethyl functionalities. The thiourea scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. Accurate and thorough characterization of such molecules is paramount for drug discovery and development processes. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure, functional groups, and chemical environment of the atoms within a molecule. This note outlines the expected spectroscopic features of this compound and provides standardized protocols for obtaining high-quality spectral data.
Predicted Spectroscopic Data
While experimental spectra for this compound are not widely published, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data based on the analysis of its chemical structure and comparison with analogous compounds. These tables provide a reference for researchers working with this molecule.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | br s | 1H | NH -CH₂ (Allyl) |
| ~7.0 - 7.5 | br s | 1H | NH -CH₂ (Hydroxyethyl) |
| 5.80 - 5.95 | m | 1H | -CH=CH₂ |
| 5.10 - 5.25 | m | 2H | -CH=CH ₂ |
| ~4.8 | t, J ≈ 5 Hz | 1H | -OH |
| ~4.0 | br t | 2H | -NH-CH ₂-CH= |
| 3.45 - 3.55 | q, J ≈ 6 Hz | 2H | -NH-CH ₂-CH₂OH |
| 3.35 - 3.45 | q, J ≈ 6 Hz | 2H | -CH₂-CH ₂-OH |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). br s = broad singlet, m = multiplet, t = triplet, q = quartet.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C=S |
| ~135 | -C H=CH₂ |
| ~116 | -CH=C H₂ |
| ~60 | -CH₂-C H₂-OH |
| ~48 | -NH-C H₂-CH= |
| ~45 | -NH-C H₂-CH₂OH |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | O-H stretch |
| 3150 - 3300 | Medium | N-H stretch |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1550 | Strong | N-H bend and C-N stretch |
| ~1420 | Strong | C-N stretch |
| ~1250 | Strong | C=S stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~990, ~920 | Medium | =C-H bend (out-of-plane) |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 400 MHz NMR Spectrometer
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), 99.8% D
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes and vials
Protocol for Sample Preparation:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Add a small amount of TMS to the solvent as an internal reference (0.03% v/v).
-
Vortex the sample until it is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Protocol for ¹H NMR Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second are typical starting points.
-
Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals and determine the multiplicity of each peak.
Protocol for ¹³C NMR Data Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Tune the probe for ¹³C.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are recommended.
-
Process the FID with an exponential window function and perform a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at 39.52 ppm) or TMS (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with a DTGS detector.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
Protocol for KBr Pellet Preparation and Data Acquisition:
-
Gently grind 1-2 mg of the sample in an agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Perform a background correction on the sample spectrum.
-
Identify and label the characteristic absorption bands.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Application Notes and Protocols: The Role of Thiourea Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a powerful class of organocatalysts, enabling a wide range of stereoselective transformations with applications spanning from academic research to the synthesis of active pharmaceutical ingredients (APIs). Their efficacy stems from their ability to act as potent hydrogen-bond donors, activating electrophiles through non-covalent interactions. This mode of catalysis offers a "green" and sustainable alternative to traditional metal-based Lewis acids, often providing high catalytic efficiency under mild, neutral conditions. Bifunctional thiourea catalysts, which incorporate a Brønsted or Lewis basic site, further enhance reactivity by simultaneously activating the nucleophile, mimicking enzymatic catalytic strategies.[1][2][3] This document provides detailed application notes and experimental protocols for key reactions catalyzed by thiourea derivatives, along with quantitative data for catalyst performance and visualizations of catalytic cycles and workflows.
Core Principle: Hydrogen-Bonding Catalysis
The catalytic activity of thiourea derivatives is primarily attributed to the acidic N-H protons, which form strong double hydrogen bonds with Lewis basic functional groups on the substrate, such as carbonyls, imines, and nitro groups.[4] This interaction polarizes the electrophile, lowering the LUMO energy and rendering it more susceptible to nucleophilic attack. The strength of this hydrogen bonding can be tuned by modifying the electronic properties of the aryl substituents on the thiourea backbone; electron-withdrawing groups enhance the acidity of the N-H protons and, consequently, the catalytic activity.
Bifunctional Catalysis: A Synergistic Approach
Many advanced thiourea catalysts are bifunctional, incorporating a basic moiety (e.g., a tertiary amine) in addition to the thiourea group.[2][3] This design allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via deprotonation or hydrogen bonding with the basic group). This synergistic activation significantly accelerates the reaction rate and enhances stereoselectivity.
Application Note 1: Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of C-C bond formation. Thiourea derivatives, particularly bifunctional variants, are highly effective catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated compounds.
Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
This reaction is a reliable method for synthesizing enantioenriched γ-nitro carbonyl compounds, which are versatile building blocks in organic synthesis. Bifunctional thiourea catalysts developed by Takemoto and others have shown excellent performance in this transformation.[2][5]
Catalytic Cycle for Bifunctional Thiourea-Catalyzed Michael Addition
Figure 1: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.
Quantitative Data:
| Catalyst (mol%) | Nucleophile (1,3-Dicarbonyl) | Electrophile (Nitroolefin) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1e (10) | Acetylacetone | trans-β-Nitrostyrene | Toluene | 24 | 95 | 85:15 | 92 | [2] |
| 1e (10) | Dibenzoylmethane | trans-β-Nitrostyrene | Toluene | 48 | 98 | 95:5 | 90 | [2] |
| 1e (10) | Ethyl 2-oxocyclohexanecarboxylate | trans-β-Nitrostyrene | Toluene | 72 | 84 | 93:7 | 93 | [2] |
| Ts-DPEN (10) | 1,3-Indandione | trans-β-Nitrostyrene | Toluene | 12 | 92 | - | 92:8 (er) | [1] |
Table 1: Performance of bifunctional thiourea catalysts in the asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
Materials:
-
Bifunctional thiourea catalyst 1e (e.g., Takemoto's catalyst)
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous solution of NH4Cl
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Equipment:
-
Oven-dried glassware (reaction vial, magnetic stir bar)
-
Syringes
-
Magnetic stir plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the bifunctional thiourea catalyst 1e (0.02 mmol, 10 mol%). The vial is sealed with a rubber septum and purged with argon or nitrogen.
-
Addition of Reagents: Add anhydrous toluene (1.0 mL) via syringe. Then, add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv). The solution is stirred at room temperature for 10 minutes. Finally, add acetylacetone (0.24 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: The reaction progress is monitored by TLC (e.g., using a 3:1 hexane/EtOAc eluent). The spots can be visualized under a UV lamp.
-
Work-up: Upon completion of the reaction (typically 24-48 hours), the reaction is quenched by adding a saturated aqueous solution of NH4Cl (5 mL). The aqueous layer is extracted with EtOAc (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the desired Michael adduct.
-
Analysis: The enantiomeric excess (ee) of the purified product is determined by chiral HPLC analysis. The diastereomeric ratio (dr) can be determined by 1H NMR analysis of the crude reaction mixture.
Application Note 2: Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction is a powerful tool for the synthesis of β-nitroamines, which are valuable precursors to 1,2-diamines and α-amino acids. Bifunctional thiourea catalysts have been successfully employed in the enantioselective aza-Henry reaction of nitroalkanes with imines.[6][7][8]
General Workflow for an Asymmetric Aza-Henry Reaction
Figure 2: General experimental workflow for a thiourea-catalyzed asymmetric aza-Henry reaction.
Quantitative Data:
| Catalyst (mol%) | Imine | Nitroalkane | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| (R)-12 (20) | N-Boc-benzaldimine | Nitromethane | Toluene | 12 | 85 | 77:23 | 88 | [9] |
| Takemoto's (10) | N-Phosphinoyl-benzaldimine | Nitromethane | CH2Cl2 | 24 | 91 | - | 76 | [6] |
| Jacobsen's (10) | N-Boc-benzaldimine | Nitroethane | Toluene | 48 | 88 | 95:5 | 97 |
Table 2: Performance of bifunctional thiourea catalysts in the asymmetric aza-Henry reaction.
Experimental Protocol: Asymmetric Aza-Henry Reaction using Takemoto's Catalyst
Materials:
-
Takemoto's catalyst
-
N-Boc-imine
-
Nitroalkane
-
Dichloromethane (CH2Cl2, anhydrous)
-
Saturated aqueous solution of NaHCO3
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Low-temperature cooling bath
-
Magnetic stir plate
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with Takemoto's catalyst (0.01 mmol, 10 mol%) and the N-Boc-imine (0.1 mmol, 1.0 equiv). The flask is sealed with a septum and purged with argon.
-
Addition of Solvent and Reagent: Anhydrous CH2Cl2 (1.0 mL) is added via syringe, and the mixture is stirred until all solids dissolve. The solution is then cooled to the desired temperature (e.g., -20 °C).
-
Addition of Nucleophile: The nitroalkane (0.2 mmol, 2.0 equiv) is added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting imine is consumed.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3. The layers are separated, and the aqueous phase is extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired β-nitroamine.
-
Analysis: The diastereomeric ratio is determined by 1H NMR spectroscopy of the crude product. The enantiomeric excess is determined by chiral HPLC analysis.
Application Note 3: Asymmetric Strecker Reaction
The Strecker reaction, the synthesis of α-aminonitriles from imines and a cyanide source, is a classic method for the preparation of α-amino acids. Chiral thiourea catalysts, pioneered by Jacobsen and others, have enabled highly enantioselective versions of this reaction.[10][11]
Logical Relationship in Jacobsen's Catalyst Design for Strecker Reaction
Figure 3: Logical relationships in the design of Jacobsen's thiourea catalyst for the asymmetric Strecker reaction.
Quantitative Data:
| Catalyst (mol%) | Imine | Cyanide Source | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Jacobsen's (2) | N-Allyl-benzaldimine | HCN | Toluene | 24 | 91 | 96 | |
| Jacobsen's (1) | N-Boc-benzaldimine | TMSCN | Toluene | 12 | 95 | 98 | |
| 4 (0.5) | N-Benzyl-pivaldimine | KCN/AcOH | MTBE | 24 | 85 | 99 | [10] |
Table 3: Performance of thiourea catalysts in the asymmetric Strecker reaction.
Experimental Protocol: Gram-Scale Asymmetric Strecker Synthesis
This protocol is adapted from a procedure for a scalable Strecker synthesis.[10]
Materials:
-
Thiourea catalyst 4
-
Aldehyde
-
Amine
-
Potassium cyanide (KCN) - EXTREME CAUTION: KCN is highly toxic! Handle with appropriate safety precautions.
-
Acetic acid (AcOH)
-
Methyl tert-butyl ether (MTBE)
-
Aqueous HCl
Procedure:
-
Imine Formation (in situ): To a solution of the aldehyde (25 mmol) and amine (25 mmol) in MTBE (50 mL) at 0 °C is added acetic acid (30 mmol). The mixture is stirred for 1 hour.
-
Catalytic Reaction: Thiourea catalyst 4 (0.125 mmol, 0.5 mol%) is added, followed by KCN (50 mmol). The reaction mixture is stirred vigorously at 0 °C.
-
Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the reaction is carefully quenched with water. The layers are separated, and the aqueous layer is extracted with MTBE. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification/Isolation: The crude α-aminonitrile can often be used directly or purified by recrystallization. Hydrolysis to the corresponding α-amino acid is typically achieved by treatment with aqueous HCl.
Conclusion
Thiourea derivatives have proven to be exceptionally versatile and effective organocatalysts for a multitude of asymmetric transformations. Their mechanism, rooted in hydrogen-bond donation, offers a mild and often highly selective mode of activation. The development of bifunctional thiourea catalysts has further expanded their utility, enabling complex bond formations with high levels of stereocontrol. The protocols and data presented herein provide a practical guide for researchers and professionals in drug development to harness the power of thiourea catalysis in their synthetic endeavors. The continued exploration of novel thiourea-based catalytic systems promises to deliver even more efficient and selective methods for the synthesis of complex chiral molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharm.or.jp [pharm.or.jp]
- 4. researchgate.net [researchgate.net]
- 5. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Catalytic asymmetric three-component acyl-Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from Thioureas: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives are versatile building blocks in organic synthesis, serving as crucial precursors for a wide array of heterocyclic compounds. These heterocycles, particularly those containing nitrogen and sulfur atoms, are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of prominent heterocyclic systems—thiazoles, pyrimidines, and thiadiazoles—from thiourea-based starting materials.
Application Notes
The strategic incorporation of thiourea moieties into synthetic schemes allows for the efficient construction of various heterocyclic cores. The reactivity of the sulfur and nitrogen atoms in thiourea facilitates cyclization reactions with a range of electrophilic partners.
-
Thiazoles: The Hantzsch thiazole synthesis remains a cornerstone reaction, involving the condensation of a thiourea with an α-haloketone.[1][2] This method is highly versatile, allowing for the preparation of a wide variety of substituted 2-aminothiazoles, which are prevalent scaffolds in many biologically active molecules.[1] Recent advancements have focused on developing greener and more efficient protocols, utilizing microwave irradiation, ultrasonic irradiation, and eco-friendly catalysts to improve yields and reduce reaction times.[3][4]
-
Pyrimidines: Pyrimidine derivatives are fundamental components of nucleic acids and are found in numerous therapeutic agents. The condensation of thiourea with β-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of 2-thioxopyrimidines.[5][6] These intermediates can be further functionalized to generate a diverse library of pyrimidine-based compounds with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.[7][8] Multicomponent reactions involving thiourea, an aldehyde, and an active methylene compound have also emerged as a powerful tool for the one-pot synthesis of complex pyrimidine derivatives.[9]
-
Thiadiazoles: 1,3,4-Thiadiazoles are another important class of heterocycles synthesized from thiourea derivatives. A common method involves the cyclization of thiosemicarbazides, which are readily prepared from thioureas.[10] These compounds have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticonvulsant properties.[10][11]
The ability to generate diverse libraries of these heterocyclic compounds from readily available thiourea precursors is of paramount importance in drug discovery programs. The methodologies outlined below provide robust and adaptable protocols for accessing these valuable molecular scaffolds.
Data Presentation
Table 1: Synthesis of Thiazole Derivatives
| Starting Materials | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| α-diazoketones and thiourea | PEG-400 | 100 °C, 2–3.5 h | 87–96 | [3] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid | Conventional heating or ultrasonic irradiation | 79–90 | [3] |
| Dithiocarbamates and α-halocarbonyl compounds | Water | Reflux, 20 h | 75–90 | [3] |
| Phenyl thiourea and ethyl 4-bromocrotonate | HFIP | Not specified | 90 | [12] |
| 2-bromoacetophenone and thiourea | Methanol | Heating | 99 | [2] |
Table 2: Synthesis of Pyrimidine Derivatives
| Starting Materials | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde, ethyl-cyanoacetate, and thiourea | Piperidine | Microwave irradiation | 49 | [5] |
| Aromatic aldehydes, alkyl acetoacetate, and thiourea | Bromine, triethylamine | Not specified | 95 | [5] |
| Chalcones and thiourea | Ethanolic KOH | Reflux, 22 h | Good | [8] |
| N-(3-oxobutanoyl)pyrazine-2-carboxamide, thiourea, aldehyde | p-toluenesulfonic acid / Ethanol | Microwave irradiation | 70–83 | [9] |
| Aldehyde, malononitrile, and benzamidine hydrochloride | Magnetic nano Fe3O4 particles | Solvent-free | Good | [13] |
Table 3: Synthesis of 1,3,4-Thiadiazole Derivatives
| Starting Materials | Reagents/Solvent | Conditions | Yield (%) | Reference |
| Thiosemicarbazide | Acylation followed by dehydration (e.g., H₂SO₄) | Not specified | High | [10] |
| 2-amino-1,3,4-thiadiazoles and p-toluenesulfonyl isocyanate | Acetonitrile | Not specified | Good | [11] |
| 3 and p-hydroxyl benzaldehyde | Acetic acid | Reflux | Moderate | [14] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[2]
This protocol describes the classic Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
Weak base (e.g., sodium bicarbonate solution)
Procedure:
-
Dissolve 2-bromoacetophenone (5 mmol) in methanol.
-
Add thiourea (7.5 mmol, 1.5 equivalents) to the solution.
-
Heat the reaction mixture. The initial product formed will be the HBr salt of the thiazole, which is soluble in methanol.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with a weak base.
-
The 2-amino-4-phenylthiazole product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the final product.
Protocol 2: One-Pot Synthesis of 4-Pyrimidone-2-thioethers[15]
This protocol outlines a convenient one-pot synthesis of 4-pyrimidone-2-thioethers.
Materials:
-
S-alkylisothiourea
-
β-ketoester
-
Base (e.g., sodium ethoxide)
-
Acid (e.g., HCl)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of the β-ketoester in a suitable solvent, add the S-alkylisothiourea.
-
Add a base to initiate the condensation reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to facilitate the cyclization and formation of the 4-pyrimidone-2-thioether.
-
Isolate the product by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Synthesis of 2-Amino-1,3,4-Thiadiazoles from Thiosemicarbazides[10]
This protocol describes a general method for the synthesis of 2-amino-1,3,4-thiadiazoles.
Materials:
-
Thiosemicarbazide
-
Acylating agent (e.g., acid chloride or anhydride)
-
Dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid)
Procedure:
-
Acylate the thiosemicarbazide with a suitable acylating agent to form an acylthiosemicarbazide intermediate.
-
Carefully add the dehydrating agent to the acylthiosemicarbazide.
-
Heat the reaction mixture to induce cyclization and dehydration.
-
After cooling, pour the reaction mixture onto crushed ice and neutralize with a base.
-
The 2-amino-1,3,4-thiadiazole product will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Mandatory Visualization
Caption: Hantzsch thiazole synthesis workflow.
Caption: General workflow for pyrimidine synthesis.
Caption: Synthesis pathway for 1,3,4-thiadiazoles.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. bu.edu.eg [bu.edu.eg]
- 7. A novel pyrimidine derivatives with aryl urea, thiourea and sulfonamide moieties: synthesis, anti-inflammatory and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
- 14. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending the reaction time or gently heating the mixture. |
| Degradation of Allyl Isothiocyanate: Allyl isothiocyanate can be sensitive to moisture and prolonged exposure to heat. | Use freshly distilled or high-purity allyl isothiocyanate. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if possible. | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to low yield of the desired product. | Use a slight excess (1.0-1.1 equivalents) of allyl isothiocyanate relative to ethanolamine to ensure complete consumption of the amine. | |
| Presence of Multiple Products (Impure Sample) | Side Reactions: The hydroxyl group of ethanolamine could potentially react with allyl isothiocyanate, although the primary amine is significantly more nucleophilic. Formation of a symmetric thiourea (1,3-diallylthiourea) is also a possibility if there are impurities in the starting amine. | The primary amine of ethanolamine is expected to be the main reactive site. To minimize potential side reactions with the hydroxyl group, maintain a moderate reaction temperature (room temperature to gentle heating). Ensure the purity of the ethanolamine starting material. |
| Formation of Symmetric Thiourea: If the ethanolamine starting material is contaminated with allylamine, or if the product degrades to form allylamine which then reacts with allyl isothiocyanate, 1,3-diallylthiourea can form. | Use pure ethanolamine. Monitor the reaction by TLC to check for the formation of this less polar byproduct. | |
| Difficulty in Product Isolation/Purification | Product is an Oil or Gummy Solid: The crude product may not crystallize easily due to the presence of impurities or its inherent physical properties. | If direct crystallization from the reaction mixture is unsuccessful, remove the solvent under reduced pressure. Attempt to crystallize the resulting residue from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If crystallization fails, purification by column chromatography on silica gel is recommended. |
| Product Contaminated with Starting Material: Unreacted ethanolamine or allyl isothiocyanate may remain in the crude product. | Unreacted ethanolamine can often be removed by washing the crude product with water during workup (if using a water-immiscible organic solvent). Excess allyl isothiocyanate is volatile and can often be removed under high vacuum. Column chromatography can effectively separate the product from starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a nucleophilic addition of the primary amine group of ethanolamine to the electrophilic carbon atom of the isothiocyanate group in allyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon of the N=C=S group, leading to the formation of a thiourea derivative.
Q2: What are the recommended solvents and reaction temperatures?
Common solvents for this type of reaction include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1] The reaction is typically carried out at room temperature.[1] Gentle heating may be applied to increase the reaction rate, but this should be monitored to avoid potential side reactions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system, such as ethyl acetate/hexanes, can be used to separate the product from the starting materials. The starting materials (allyl isothiocyanate and ethanolamine) and the product will have different Rf values. The reaction is considered complete when the limiting reactant spot (likely ethanolamine) is no longer visible on the TLC plate.
Q4: What is the expected melting point of this compound?
The literature reported melting point for this compound is in the range of 76-78 °C.[2] A sharp melting point within this range is a good indicator of product purity.
Q5: Are there any specific safety precautions I should take?
Yes. Allyl isothiocyanate is a lachrymator and is toxic.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Ethanolamine is corrosive. Consult the Safety Data Sheets (SDS) for both reactants before starting the experiment.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethanolamine
-
Allyl isothiocyanate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
In a round-bottom flask, dissolve ethanolamine (1.0 equivalent) in the chosen anhydrous solvent.
-
With stirring at room temperature, add allyl isothiocyanate (1.0-1.1 equivalents) dropwise to the solution.[1] An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within a few hours.
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
Welcome to the technical support center for the purification of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is often the first choice for crystalline solids as it can be highly effective at removing small amounts of impurities.[1][2] Column chromatography is a more powerful technique for separating the target compound from significant amounts of impurities or from byproducts with similar solubility.[3]
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2] Given that the compound is soluble in water, aqueous solutions or mixtures with organic solvents like ethanol or isopropanol are good starting points for screening.[4] A systematic approach involves testing small amounts of the crude product in various solvents to observe its solubility at different temperatures.
Q3: What are the typical physical properties of this compound that are relevant for purification?
A3: this compound is typically a white crystalline powder.[4] Its melting point is reported to be in the range of 76-78 °C.[5] It is known to be soluble in water.[4] This information is crucial for selecting a recrystallization solvent and for assessing the purity of the final product.
Q4: What analytical techniques can be used to assess the purity of this compound after purification?
A4: High-Performance Liquid Chromatography (HPLC) is a sensitive method for determining the purity of thiourea derivatives.[6] Techniques such as Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for monitoring the progress of column chromatography.[3] Additionally, melting point determination can be a simple yet effective indicator of purity; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The solution was cooled too quickly. High concentration of impurities.[1] | Reheat the solution, add more solvent, and allow it to cool more slowly. Select a solvent with a lower boiling point. Consider a preliminary purification step like a solvent wash or column chromatography if impurities are high.[1] |
| No Crystal Formation | The solution is not saturated (too much solvent was used). The solution is supersaturated.[1] | Boil off some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7] Place the solution in an ice bath to further decrease solubility.[1] |
| Low Recovery Yield | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product.[7] Ensure the solution has cooled completely (an ice bath can help) before filtration.[1] Wash the collected crystals with a minimal amount of ice-cold solvent.[1] Consider a different solvent system. |
| Colored Product | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][7] Use with caution as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system (eluent). Column was not packed properly (channeling). The sample was not loaded in a concentrated band. | Perform TLC analysis with different solvent systems to find an optimal eluent that gives good separation. Repack the column carefully to ensure a uniform stationary phase. Dissolve the sample in a minimal amount of the eluent and load it onto the column in a narrow band. |
| Compound Stuck on Column | The eluent is not polar enough to move the compound. The compound may be reacting with the stationary phase (e.g., silica gel). | Gradually increase the polarity of the eluent. For silica gel, this often means increasing the proportion of a more polar solvent like methanol or ethyl acetate in a non-polar solvent like hexane. Consider using a different stationary phase, such as alumina or a reverse-phase silica. |
| Slow Column Flow | The stationary phase particles are too fine. The column is clogged with insoluble material. | Use a coarser grade of stationary phase. Pre-filter your sample before loading it onto the column to remove any particulate matter. |
Experimental Protocols
Method 1: Recrystallization
This is a general protocol and may require optimization for this compound.
-
Solvent Selection: In a series of test tubes, add a small amount of crude this compound. To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, or mixtures thereof) dropwise while heating and agitating. Identify a solvent that dissolves the compound when hot but results in precipitation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.[7]
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
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Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the apparatus hot to prevent premature crystallization.[1]
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]
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Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.[1] Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Method 2: Column Chromatography
This is a general protocol for silica gel chromatography and will likely require optimization.
-
Stationary and Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). A good eluent system will move the desired compound to an Rf value of approximately 0.3-0.5 while separating it from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
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Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
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Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table can be used to record and compare the results of your purification experiments.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) | Melting Point (°C) |
| Recrystallization | ||||||
| Column Chromatography |
Visualizations
Caption: A decision-making workflow for the purification and troubleshooting of this compound.
Caption: A logical workflow for the process of recrystallization.
References
Technical Support Center: Synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the nucleophilic addition of the primary amine group of ethanolamine to the electrophilic carbon atom of allyl isothiocyanate.
Q2: What are the common solvents used for this synthesis?
Common solvents for the reaction between an isothiocyanate and an amine are typically polar aprotic solvents like ethanol, tetrahydrofuran (THF), or acetonitrile. The choice of solvent can influence reaction rate and solubility of reactants and products.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the limiting reactant (usually allyl isothiocyanate or ethanolamine) indicates the completion of the reaction.
Q4: What are the typical methods for purifying the final product?
Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[1][2][3][4] The choice of solvent is critical and should be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[1][2] Column chromatography can also be employed for purification if recrystallization is not effective in removing certain impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of Allyl Isothiocyanate: Allyl isothiocyanate can be sensitive to moisture and can hydrolyze to form allylamine.[5] | Use freshly distilled or high-purity allyl isothiocyanate. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction by TLC until the limiting reagent is consumed. If the reaction is sluggish at room temperature, gentle heating may be required. | |
| Suboptimal pH: The nucleophilicity of ethanolamine and the stability of allyl isothiocyanate are pH-dependent. In highly acidic conditions, the amine will be protonated and non-nucleophilic. In highly basic conditions, the isothiocyanate may degrade. | The reaction is typically carried out under neutral or slightly basic conditions. The addition of a non-nucleophilic base can sometimes facilitate the reaction. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of Side Products: Several side reactions can occur. | See the "Common Side Reactions" section below for details on potential byproducts and strategies to minimize their formation. |
| Unreacted Starting Materials: The reaction may not have gone to completion. | Increase reaction time or consider gentle heating. Ensure a 1:1 molar ratio of reactants. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Impurities can inhibit crystallization. | Attempt to purify the crude product by column chromatography first, then try recrystallization of the purified product. |
| Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | Perform a solvent screen with small amounts of the product to find a suitable recrystallizing solvent or solvent mixture.[1][3] | |
| Product Purity is Low After Recrystallization | Co-precipitation of Impurities: If an impurity has similar solubility properties to the product, it may co-precipitate during recrystallization. | A second recrystallization may be necessary. Alternatively, column chromatography may be required to separate the product from the persistent impurity. |
Common Side Reactions
| Side Reaction | Description | Mitigation Strategy |
| Hydrolysis of Allyl Isothiocyanate | Allyl isothiocyanate can react with water to form allylamine and other degradation products.[5] | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere. |
| Formation of N,N'-diallylthiourea | If allylamine is present as an impurity in the starting material or is formed by hydrolysis, it can react with allyl isothiocyanate to form the symmetrical N,N'-diallylthiourea. | Use pure starting materials. Minimize water content in the reaction. |
| Reaction with Solvent | If a nucleophilic solvent (e.g., ethanol) is used, it can potentially react with the isothiocyanate, especially at elevated temperatures. | Use a non-nucleophilic solvent or conduct the reaction at a lower temperature. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Allyl isothiocyanate
-
Ethanolamine
-
Ethanol (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (1.0 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add allyl isothiocyanate (1.0 equivalent) to the cooled solution with continuous stirring. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are no longer visible. If the reaction is slow, it can be gently heated to reflux for a short period.
-
Once the reaction is complete, reduce the solvent volume under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
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If crystallization does not occur, the addition of a non-polar solvent like diethyl ether can help precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the purified this compound product. The melting point of the pure compound is reported to be 76-78 °C.[6]
Troubleshooting Workflow
References
Technical Support Center: Synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea, focusing on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward method for synthesizing this compound is the nucleophilic addition reaction between allyl isothiocyanate and 2-aminoethanol (ethanolamine). The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is typically a high-yielding reaction.
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is typically a white to light yellow crystalline powder.[1][2] It is stable under normal conditions but incompatible with strong oxidizing agents.[1][2]
| Property | Value |
| CAS Number | 105-81-7[1][2] |
| Molecular Formula | C6H12N2OS[1][2] |
| Molecular Weight | 160.24 g/mol [1][2] |
| Melting Point | 76-78 °C[1] |
| Appearance | White to light yellow powder/crystal[1][2] |
Q3: What are the potential applications of this compound?
A3: This compound is utilized in various fields. In agriculture, it serves as a plant growth regulator, promoting root development and enhancing stress resistance.[3] Its mechanism is believed to involve the stimulation of plant hormone production and improvement of nutrient uptake.[3] In the pharmaceutical industry, it is used as an intermediate in the synthesis of diverse therapeutic compounds.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of Allyl Isothiocyanate | Allyl isothiocyanate can degrade over time, especially when exposed to moisture or light. Use freshly distilled or a newly opened bottle of the reagent. Store it in a cool, dark, and dry place. |
| Low Nucleophilicity of Ethanolamine | While generally a good nucleophile, the reaction can be sluggish if the ethanolamine is of low purity. Ensure high purity of 2-aminoethanol. The reaction can be gently heated to increase the rate. |
| Inappropriate Solvent | The choice of solvent can impact reaction rate and yield. Polar aprotic solvents like acetonitrile or polar protic solvents like ethanol are commonly used. Experiment with different solvents to find the optimal one for your setup. A brief reaction time of 30 minutes at room temperature has been reported in acetonitrile.[4] |
| Suboptimal Reaction Temperature | While the reaction can proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate and drive it to completion. However, excessive heat can lead to byproduct formation. |
Problem 2: Product is an Oil and Does Not Solidify
| Potential Cause | Recommended Solution |
| Presence of Impurities | Unreacted starting materials or byproducts can act as impurities that prevent crystallization. Attempt to purify the oil using column chromatography. |
| Supersaturation | The product may be too concentrated in the remaining solvent. Try adding a non-polar solvent like n-hexane to the oil with vigorous stirring (trituration) to induce precipitation/crystallization. |
| Residual Solvent | Ensure all solvent has been removed under vacuum. Trace amounts of solvent can inhibit solidification. |
Problem 3: Impure Product After Isolation
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Use a slight excess (1.1-1.2 equivalents) of the more volatile or easily removable reactant (in this case, ethanolamine could be used in slight excess) to ensure the complete consumption of the other. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full conversion. |
| Formation of Byproducts | A common byproduct in the synthesis of unsymmetrical thioureas is the corresponding symmetrical thiourea. In this case, N,N'-diallylthiourea could potentially form if there are side reactions involving the allyl isothiocyanate. Careful control of stoichiometry is crucial. |
| Ineffective Purification | Recrystallization is an effective method for purifying the final product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or ethanol/water mixtures are often good starting points for recrystallization of thioureas.[5] |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on the common synthesis of N-substituted thioureas. Optimization of specific parameters may be required to achieve the best yield.
Materials:
-
Allyl isothiocyanate
-
2-Aminoethanol (Ethanolamine)
-
Acetonitrile (or Ethanol)
-
n-Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoethanol (1.0 equivalent) in acetonitrile (or ethanol).
-
To this stirred solution, add allyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion of the reaction, the mixture can be concentrated under reduced pressure to remove the solvent.
-
If the product does not precipitate directly, the resulting residue can be triturated with cold n-hexane to induce solidification.
-
Filter the solid product and wash it with a small amount of cold n-hexane.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Purification:
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Proposed Signaling Pathway for Thiourea-Induced Plant Growth Regulation
Caption: Proposed mechanism of thiourea derivatives in plant stress mitigation.
References
Technical Support Center: Thiourea-Based Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for thiourea-based reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce thioureas?
The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely utilized and typically high-yielding method.[1]
-
Thionation of urea using Lawesson's reagent: This method involves the conversion of a carbonyl group in urea to a thiocarbonyl group.[1][2]
Q2: What are the primary degradation pathways for thiourea and its derivatives?
The most common degradation pathways for thiourea derivatives in solution are oxidation and hydrolysis.[3] Oxidation can lead to the formation of the corresponding ureas, disulfides, or various sulfur oxides.[3] Hydrolysis, especially under basic conditions, can result in the formation of ureas and the release of sulfide.[3]
Q3: What are the key factors that influence the stability of thiourea compounds?
Several factors can significantly impact the stability of thiourea derivatives:
-
pH: Stability is highly dependent on pH, with increased degradation often observed in both acidic and alkaline conditions.[3]
-
Temperature: Higher temperatures generally accelerate the rate of degradation.[3]
-
Oxidizing Agents: The presence of oxidizing agents like hydrogen peroxide or dissolved oxygen can lead to rapid degradation.[3]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.[3]
-
Humidity: Thiourea and its derivatives are often hygroscopic, and the presence of moisture can facilitate hydrolysis and oxidative degradation.[4]
Q4: What are the visible signs of thiourea degradation?
Degradation of thiourea, which is typically a white crystalline solid, may be indicated by a color change to a yellowish tint, an odor of ammonia or sulfurous compounds, clumping due to moisture absorption, and the formation of insoluble degradation products.[4]
Troubleshooting Guides
Low Reaction Yield
Issue: The reaction has resulted in a low yield or no desired product.
This is a common issue that can arise from several factors related to starting materials, reaction conditions, or the nature of the reactants themselves.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1] | Improved yield and reduced side products from isothiocyanate decomposition. |
| Low Amine Nucleophilicity | For weakly nucleophilic amines (e.g., 4-nitroaniline), add a non-nucleophilic base like triethylamine to activate the amine.[1][5] For very electron-deficient amines, a stronger base might be necessary. | Enhanced reaction rate and higher yield. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired thiourea product. |
| Inefficient Knoevenagel-Cope Condensation (Gewald Synthesis) | The initial condensation is critical. Ensure the quality of the ketone/aldehyde and active methylene nitrile.[6] Consider screening different bases (e.g., piperidine, morpholine, triethylamine) and removing water using a Dean-Stark apparatus.[7] | Successful formation of the initial intermediate, leading to the desired 2-aminothiophene. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant. | Drive the reaction to completion. |
Formation of Side Products
Issue: The reaction mixture contains significant amounts of byproducts, complicating purification.
The formation of side products is a frequent challenge, and their identity depends on the specific reaction pathway.
| Side Product | Potential Cause | Recommended Solution |
| Symmetrical Thiourea (in unsymmetrical synthesis) | The in-situ generated isothiocyanate reacts with the starting amine.[1] | Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1] |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents. This is more common if carboxylic acids are present.[1] | Ensure reactants are free of carboxylic acid contaminants.[1] |
| Hydrolysis of Thiourea | Presence of water, especially under acidic or basic conditions and heat.[1] | Ensure anhydrous reaction conditions and perform workup at a low temperature.[1] |
| Dimerization or Polymerization | Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[7] | Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[7] |
Product Purification Issues
Issue: Difficulty in isolating the pure product from the crude reaction mixture.
Purification can be challenging due to the physical properties of the product or the presence of persistent impurities.
| Problem | Potential Cause | Recommended Solution |
| Off-white or Yellowish Product | Presence of colored organic impurities or degradation products. | Use activated carbon (charcoal) during recrystallization to adsorb colored impurities.[9] |
| Low Recovery After Recrystallization | Using too much solvent, cooling the solution too quickly, or the product having significant solubility in the cold solvent. | Use the minimum amount of hot solvent to dissolve the product. Allow the solution to cool slowly.[9] If recovery is still low, consider placing the flask in an ice bath to maximize crystallization. |
| Oily Product That Won't Crystallize | Not all thiourea derivatives are crystalline at room temperature. Impurities can also inhibit crystallization. | Column chromatography is the most reliable method for purifying non-crystalline or oily products.[10] Trituration (stirring the oil vigorously with a poor solvent) can sometimes induce crystallization.[10] |
| Impure Precipitated Product | The product may have co-precipitated with unreacted starting materials or byproducts. | Wash the filtered product with a suitable solvent to remove soluble impurities. Recrystallization is often necessary to achieve high purity.[9] |
Experimental Protocols
General Protocol for Synthesis of N,N'-Disubstituted Thiourea from Isothiocyanate and Amine
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.[1]
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.[1]
General Protocol for Recrystallization with Activated Carbon
-
Dissolve the crude, colored thiourea product in a minimal amount of a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.[9]
-
Keep the solution hot for a few minutes while stirring to allow for the adsorption of impurities.
-
Perform a hot filtration using a fluted filter paper to remove the activated carbon.
-
Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
Visualizations
Caption: A troubleshooting workflow for thiourea-based reactions.
Caption: Common synthetic pathways to thiourea and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHET) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHET) in solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of AHET in solution?
A1: The stability of this compound (AHET), like other thiourea derivatives, is significantly influenced by several factors in solution. The primary degradation pathways are oxidation and hydrolysis.[1] Key factors that accelerate degradation include:
-
pH: AHET stability is highly dependent on the pH of the solution. Degradation can increase at both acidic and alkaline pH levels.[1]
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen and peroxides, can lead to the rapid degradation of the thiourea moiety.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. It is crucial to protect AHET solutions from light.[1]
Q2: What are the common degradation products of thiourea derivatives like AHET?
A2: The degradation of thiourea derivatives typically leads to the formation of the corresponding urea, disulfides, or various sulfur oxides through oxidation.[1] Hydrolysis, especially under basic conditions, can result in the formation of urea and the release of sulfide.[1] The specific degradation products of AHET would need to be identified through experimental studies such as forced degradation analysis coupled with techniques like mass spectrometry.
Q3: How can I enhance the stability of my AHET solution?
A3: To enhance the stability of AHET in solution, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a range determined to be optimal for AHET stability, which often tends to be in the neutral to slightly acidic range for many thiourea compounds.
-
Temperature Control: Store and handle AHET solutions at controlled, cool temperatures to minimize thermal degradation.
-
Use of Antioxidants: The addition of antioxidants can help to prevent oxidative degradation.
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation from dissolved oxygen.
-
Use of Stabilizers: Certain reagents can act as stabilizers. For instance, in some applications involving thiourea, reducing agents or specific salts have been used to slow decomposition.[2][3]
Q4: What is a forced degradation study and why is it important for AHET?
A4: A forced degradation study, or stress testing, involves intentionally subjecting a compound like AHET to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[4][5][6] This is a critical step in drug development and stability testing for several reasons:
-
Identification of Degradation Products: It helps in the identification of potential degradation products that could form under normal storage conditions over a longer period.[4][6]
-
Elucidation of Degradation Pathways: The study provides insights into the chemical pathways by which the molecule degrades.[4][6]
-
Development of Stability-Indicating Methods: It is essential for developing and validating analytical methods, such as HPLC, that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification of the stable compound.[4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of AHET concentration in solution. | 1. Solution pH is not optimal.2. Storage temperature is too high.3. Presence of oxidizing agents.4. Exposure to light. | 1. Adjust the pH to a more neutral or slightly acidic range and buffer the solution.2. Store the solution at a lower temperature (e.g., 2-8 °C).3. De-gas the solvent or add a suitable antioxidant.4. Store the solution in an amber container or protect it from light.[1] |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of AHET. | Perform a forced degradation study to identify the degradation products and confirm the peaks. Ensure the HPLC method is stability-indicating. |
| Precipitate formation in the solution. | Formation of insoluble degradation products or exceeding solubility limits due to temperature changes. | Prepare fresh solutions before use. Filter the solution if necessary and re-assay the concentration. Consider adjusting the solvent composition. |
| Discoloration (e.g., yellowing) of the solution. | Oxidation or photodegradation of AHET. | Store the solution in a tightly sealed, amber container, and consider purging with an inert gas before sealing. |
Experimental Protocols
Protocol 1: Forced Degradation Study of AHET
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for AHET. The target degradation is typically 5-20%.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of AHET in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid AHET in a vial and heat in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the solid in the solvent to prepare a solution of known concentration (e.g., 100 µg/mL) for analysis.[1]
-
-
Photolytic Degradation:
-
Expose a solution of AHET (e.g., 100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) for a specified duration.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.[1]
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for AHET
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of AHET and its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70, v/v). For MS compatibility, replace any non-volatile acid with formic acid.[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm (This should be optimized based on the UV spectrum of AHET) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve standard solutions and samples in the mobile phase. |
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main AHET peak from all degradation product peaks.
Quantitative Data Summary
Table 1: Illustrative Degradation of AHET under Forced Conditions
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | 15% | DP1, DP2 |
| 0.1 M NaOH | 8 h | RT | 10% | DP3 |
| 3% H₂O₂ | 24 h | RT | 20% | DP4, DP5 |
| Heat (Solid) | 48 h | 80°C | 5% | DP1 |
| UV Light | 12 h | RT | 8% | DP6 |
DP = Degradation Product
Visualizations
Caption: Workflow for a forced degradation study of AHET.
Caption: Potential degradation pathways for AHET.
References
- 1. This compound CAS#: 105-81-7 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of N-(2-Hydroxyethyl)-N’-allylthiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting the solvent effects on the reactivity of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected reactive sites of this compound and how can solvents influence their reactivity?
This compound possesses multiple reactive sites: the sulfur atom, the nitrogen atoms of the thiourea backbone, the allyl group, and the hydroxyl group. Solvents can significantly influence the reactivity of these sites through various interactions.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the thiourea and hydroxyl groups, potentially altering their nucleophilicity and basicity. They can also solvate charged intermediates, which may affect reaction rates.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can dissolve polar reactants but do not donate hydrogen bonds. They can influence reaction rates by stabilizing transition states with significant dipole moments.
-
Nonpolar Solvents (e.g., toluene, hexane, dichloromethane): These solvents are less likely to interact strongly with the polar functional groups of the molecule. Reactions in these solvents may be slower if the transition state is more polar than the reactants.
Q2: What is a potential intramolecular reaction of this compound that is influenced by the solvent?
A key potential reaction is the intramolecular cyclization. The presence of both a nucleophilic sulfur or nitrogen and an electrophilic double bond (allyl group) or a nucleophilic hydroxyl group allows for the possibility of forming heterocyclic structures. For instance, the thiourea could undergo cyclization to form thiazoline derivatives. A study on similar thiourea derivatives bearing pendant hydroxyl groups demonstrated that such compounds can undergo cyclization reactions, and the choice of solvent and temperature can control the formation of different isomeric products[1].
Q3: How can I monitor the progress of a reaction involving this compound?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of the starting material and the formation of products.[2][3]
-
UV-Vis Spectroscopy: The thiourea functional group has a characteristic UV absorbance. Monitoring the change in absorbance at the appropriate wavelength can provide quantitative data on the reaction kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to follow the disappearance of reactant signals and the appearance of product signals, providing detailed structural information about the species in the reaction mixture.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, allowing for accurate determination of reaction kinetics.
Troubleshooting Guides
Issue 1: Low or No Reactivity
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The solvent may not be suitable for the desired reaction. For example, a nonpolar solvent might not effectively solvate polar intermediates. Try screening a range of solvents with varying polarities and proticities. |
| Low Reaction Temperature | The reaction may require more energy to overcome the activation barrier. Gradually increase the reaction temperature while monitoring for any decomposition.[4] |
| Reagent Quality | Ensure that the this compound and any other reagents are pure and have not degraded.[4] |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Competing Reaction Pathways | The molecule has multiple reactive sites. The solvent can influence which pathway is favored. For example, a study on a similar compound showed that different solvents led to different isomeric cyclization products.[1] Carefully analyze the product mixture to identify the structures and adjust the solvent and temperature to favor the desired product. |
| Side Reactions | Undesired side reactions may be occurring. Consider changing the reaction conditions (temperature, concentration, catalyst) to minimize these. |
| Instability of Reactant or Product | The starting material or the desired product might be unstable under the reaction conditions. Test the stability of your compounds under the reaction conditions in the absence of other reagents.[5] |
Issue 3: Difficulty in Product Isolation
| Potential Cause | Troubleshooting Step |
| Product Solubility | The product may be highly soluble in the reaction solvent, making precipitation difficult. Try adding an anti-solvent to induce precipitation. |
| Emulsion Formation During Workup | The presence of the polar thiourea and hydroxyl groups can sometimes lead to emulsions during aqueous workup. Try adding brine or filtering through Celite to break the emulsion. |
| Product Volatility | If the product is volatile, it may be lost during solvent removal under reduced pressure. Use gentler evaporation methods or a cold trap.[5] |
Experimental Protocols
General Protocol for Studying Solvent Effects on Reactivity
This protocol provides a general framework for investigating the effect of different solvents on the reaction of this compound.
-
Reagent Preparation:
-
Ensure this compound is pure. If necessary, recrystallize from a suitable solvent.
-
Use dry, high-purity solvents.
-
-
Reaction Setup:
-
In a series of reaction vessels, dissolve a known concentration of this compound in each of the selected solvents (e.g., methanol, acetonitrile, dichloromethane, toluene).
-
If a co-reactant is involved, prepare a stock solution and add it to initiate the reaction.
-
Maintain a constant temperature using a water bath or heating mantle.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the aliquots using a suitable technique (TLC, HPLC, UV-Vis, or NMR) to determine the concentration of the reactant and product(s).
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for each solvent.
-
Determine the initial reaction rate and the rate constant (k) for each solvent.
-
Compare the rate constants to evaluate the effect of the solvent on the reaction rate.
-
Table 1: Hypothetical Kinetic Data for a Reaction of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 10-4 (s-1) |
| Methanol | 32.7 | 5.2 |
| Acetonitrile | 37.5 | 3.8 |
| Dichloromethane | 8.9 | 1.5 |
| Toluene | 2.4 | 0.8 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Logical Workflow for Troubleshooting a Failed Reaction
References
Technical Support Center: Optimizing Thiourea Derivative Synthesis
Welcome to the Technical Support Center for thiourea derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of a catalyst in thiourea synthesis?
A catalyst in thiourea synthesis primarily serves to accelerate the reaction rate and, in the context of asymmetric synthesis, to control the stereoselectivity. The most prevalent mechanism involves the catalyst functioning as a hydrogen bond donor.[1] The N-H protons of the thiourea catalyst activate electrophiles, such as isothiocyanates or imines, by forming hydrogen bonds, which makes them more susceptible to nucleophilic attack.[1] Some catalysts are bifunctional, featuring both a hydrogen-bonding donor site (the thiourea moiety) and a basic site (e.g., a tertiary amine) to simultaneously activate the nucleophile.[1]
Q2: What are the main classes of catalysts used for thiourea synthesis?
The most prominent catalysts are organocatalysts, particularly chiral thiourea derivatives, which are highly valued for their ability to induce high enantioselectivity in asymmetric reactions.[1][2] Other approaches include the use of metal-based catalysts or leveraging mechanochemical synthesis, which may not require a conventional catalyst.[1] For certain applications, bifunctional catalysts that integrate both a thiourea unit and a Brønsted base or Lewis acid component are very effective.[1]
Q3: How do I select the appropriate catalyst for my specific reaction?
Catalyst selection is contingent on several factors, including the nature of the substrates, the desired outcome (e.g., high yield, high enantioselectivity), and the reaction conditions. For asymmetric synthesis, a chiral thiourea catalyst is indispensable.[1] The electronic properties of the substrates are also crucial; for instance, electron-poor anilines are poor nucleophiles and may necessitate more reactive reagents or more stringent conditions.[1]
Q4: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most common methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine : This is a widely employed and generally high-yielding method.[3]
-
Thionation of urea using Lawesson's reagent : This method involves the conversion of a carbonyl group in urea to a thiocarbonyl group.[3][4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[3] | Improved yield and reduced side products from isothiocyanate decomposition.[3] |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[3] | Increased conversion to the desired thiourea product.[3] |
| Low amine nucleophilicity (e.g., anilines with electron-withdrawing groups) | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For weakly nucleophilic amines like 4-nitroaniline, consider using a stronger base, a phase transfer catalyst, or a different synthetic route such as using thiophosgene.[3][5][6] | Enhanced reaction rate and higher yield. |
| Decomposition of dithiocarbamate intermediate (in reactions with carbon disulfide) | The addition of a coupling reagent like a carbodiimide can facilitate the conversion to the isothiocyanate.[3] | Improved yield of the desired thiourea. |
| Catalyst inactivity or degradation | Verify the catalyst's purity and stability. Consider testing a higher catalyst loading, but be mindful that this can sometimes lead to unwanted side reactions.[1] | Increased reaction rate and yield. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution | Expected Outcome |
| Symmetrical thiourea (when an unsymmetrical product is desired) | The in-situ generated isothiocyanate reacts with the starting amine.[3] | Use a two-step, one-pot method. Add the second amine only after the complete formation of the isothiocyanate. Control the stoichiometry carefully.[3] | Formation of the desired unsymmetrical thiourea. |
| N-Acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents. This is more common in peptide synthesis but can occur if carboxylic acids are present. | Optimize reaction conditions, such as temperature and solvent, to minimize rearrangement. | Reduced formation of N-acylurea byproduct. |
Data Presentation: Catalyst Performance in Thiourea Synthesis
The efficiency of thiourea synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes data from various synthetic methods.
| Catalyst/Method | Amine Substrate | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline chloride–urea DES (10 mol%) | Aniline | Carbon Disulfide | Water | 100 | 3 | 95 | [7] |
| Choline chloride–urea DES (10 mol%) | Benzylamine | Carbon Disulfide | Water | 25 | 3 | 92 | [7] |
| ZnO/Al₂O₃ composite | Primary amines | Carbon Disulfide | Not specified | Not specified | Not specified | Effective | [5] |
| Lawesson's Reagent | Urea | - | Not specified | 75 | 3.5 | 62.37 | [4] |
| Mechanochemical (Ball Milling) | Various amines | Isothiocyanates | Solvent-free | Room Temp | 0.17-0.5 | Quantitative | [8] |
| Ultrasound Irradiation (Thiourea catalyst) | 2-aminothiophenol | Aldehyde | Water | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from Amines and Isothiocyanates
This protocol describes a general and efficient method for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
Primary or secondary amine
-
Isothiocyanate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]
Procedure:
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.[3]
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[3]
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of Di- and Tri-substituted Thiourea Derivatives using a Choline Chloride–Urea Catalyst in Water
This protocol details a green synthesis method for thiourea derivatives.[7]
Materials:
-
Aliphatic or aromatic amines
-
Carbon disulfide
-
Choline chloride–urea deep eutectic solvent (DES)
-
Water
Procedure:
-
Synthesize the ChCl–urea DES catalyst as per established methods.
-
In a reaction vessel, combine the amine(s), carbon disulfide, ChCl–urea DES (5–20 mol%), and water.[7]
-
Heat the reaction mixture to the desired temperature (25–100 °C) and stir for 3–5 hours.[7]
-
Monitor the reaction progress by GC-MS.
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterize the product using FT-IR, ¹H-NMR, ¹³C-NMR, and GC-MS.[7]
Visualizations
Caption: General experimental workflow for thiourea synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Minimizing Byproduct Formation in Thiourea Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts in reactions involving thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in reactions involving thiourea?
A1: The most prevalent byproducts depend on the reaction type and conditions, but typically fall into several categories:
-
Thermal Decomposition Products: Thiourea has limited thermal stability and can decompose at temperatures around 180°C to generate gases like ammonia (NH₃), hydrogen sulfide (H₂S), and carbon disulfide (CS₂).[1][2] It can also isomerize to ammonium thiocyanate.[1][2]
-
Oxidation Products: Thiourea is susceptible to oxidation, which can form products like thiourea dioxide or disulfides, especially when not performed under an inert atmosphere.[3][4]
-
Hydrolysis Products: In aqueous alkaline solutions, thiourea can be hydrolyzed to cyanamide and sulfide ions.[5] The intermediate isothiouronium salts can also be hydrolyzed to yield urea as a byproduct alongside the desired thiol.[6]
-
Over-Alkylation/Arylation Products: In the synthesis of thiols from alkyl halides, the desired thiol product can react with a second molecule of the alkyl halide to form a symmetric sulfide (R-S-R) as a byproduct.[7][8]
-
Guanidine Derivatives: Thiourea can serve as a precursor to guanidines, which may form as side products under certain conditions, such as reactions with amines catalyzed by specific reagents.[9][10]
-
Dithiobiurets: These can sometimes form as minor byproducts during certain thiourea synthesis reactions.[11]
Q2: How does reaction temperature influence the formation of byproducts?
A2: Temperature is a critical factor that must be carefully controlled. While increasing temperature can accelerate the rate of the desired reaction, excessively high temperatures (approaching 150-180°C) can lead to the thermal decomposition of thiourea and its derivatives.[1][2] This decomposition generates various gaseous byproducts and can lead to the formation of N-containing heterocyclic compounds like melam and melem at higher temperatures.[2] For many reactions, such as the formation of isothiouronium salts, running the reaction at room temperature or with gentle heating is sufficient to achieve a good yield without significant decomposition.[12]
Q3: Can the choice of solvent affect byproduct formation?
A3: Yes, the solvent can significantly impact reaction outcomes. Polar aprotic solvents like THF and DCM are commonly used for thiourea reactions.[12][13] In some cases, using alcohol as a solvent can lead to the formation of urethane side products when reacting with isothiocyanates.[14] The solvent also affects the solubility of reactants and intermediates, which can influence reaction rates and the propensity for side reactions.
Troubleshooting Guide
Issue 1: Low Yield and Multiple Spots on TLC in S-Alkylisothiouronium Salt Synthesis
Q: I am reacting thiourea with an alkyl halide to synthesize an S-alkylisothiouronium salt, but my yield is low and the TLC plate shows several unexpected spots. What could be the cause and how can I fix it?
A: This is a common issue that can stem from several factors related to reaction control and starting materials.
-
Possible Cause 1: Purity of Starting Materials. Ensure that the thiourea and alkyl halide are pure. Impurities in the starting materials can lead to unexpected side reactions.[15]
-
Solution 1: Use freshly purified reagents. Check the purity of your starting materials via TLC, NMR, or melting point before starting the reaction.
-
Possible Cause 2: Improper Stoichiometry. An incorrect ratio of reactants can lead to incomplete consumption of the limiting reagent or promote side reactions. For instance, an excess of the alkyl halide could potentially lead to N,N'-dialkylation, though S-alkylation is generally favored.[16]
-
Solution 2: Use a 1:1 stoichiometric ratio of thiourea to a mono-alkyl halide. For dihalides, use two equivalents of thiourea.[17] Ensure accurate weighing and transfer of all reagents.[15]
-
Possible Cause 3: Deleterious Thermal Decomposition. Although this reaction is often robust, applying excessive heat can cause thiourea to decompose, reducing the yield of the desired product.[1][2]
-
Solution 3: Run the reaction at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating.[13]
-
Possible Cause 4: Oxidation. Thiourea can be sensitive to oxidation, which may lead to byproduct formation.
-
Solution 4: While not always necessary for this specific reaction, if you suspect oxidation is an issue (e.g., unexplained color changes), consider running the reaction under an inert atmosphere of nitrogen or argon.[16]
Issue 2: Formation of Symmetric Sulfide (R-S-R) During Thiol Synthesis
Q: After hydrolyzing my S-alkylisothiouronium salt to produce a thiol, I've isolated my product but find it's contaminated with the corresponding symmetric sulfide. Why is this happening?
A: The sulfide byproduct forms from a subsequent SN2 reaction between the highly nucleophilic thiolate anion (formed during hydrolysis) and a second molecule of the unreacted alkyl halide.
-
Reaction Pathway:
-
R-X + SC(NH₂)₂ → [R-S-C(NH₂)₂]⁺X⁻ (Desired salt formation)
-
[R-S-C(NH₂)₂]⁺X⁻ + 2OH⁻ → R-S⁻ + OC(NH₂)₂ + H₂O (Hydrolysis to thiolate)
-
R-S⁻ + R-X → R-S-R + X⁻ (Byproduct formation)
-
-
Solution 1: Use Thiourea as the Limiting Reagent. The most common approach is to ensure all of the alkyl halide is consumed in the first step. This is achieved by using a slight excess of thiourea during the formation of the isothiouronium salt.[7][8] This prevents any unreacted alkyl halide from being present during the final hydrolysis step.
-
Solution 2: Careful Workup. Ensure the isothiouronium salt is isolated or that the reaction goes to completion before initiating hydrolysis. Monitoring the disappearance of the alkyl halide by TLC is crucial.
Issue 3: Unexpected Guanidinium Byproduct Formation
Q: I was attempting to synthesize a substituted thiourea by reacting it with an amine, but my characterization suggests I've formed a guanidine derivative. How can this occur?
A: The conversion of thioureas to guanidines is a known transformation that can occur intentionally or as a side reaction. This process, often called guanylation, typically involves the activation of the thiourea to make it a better electrophile, followed by displacement of the sulfur moiety by an amine.
-
Possible Cause 1: Use of a Desulfurization Agent. Reagents like mercury(II) chloride (HgCl₂) or carbodiimides (e.g., EDC) are often used to promote this transformation.[9] If your reaction conditions include such reagents, guanidine formation is likely.
-
Solution 1: Avoid desulfurizing agents if guanidine formation is not desired. If a coupling agent is needed, consider alternatives that do not activate the thiocarbonyl group for displacement.
-
Possible Cause 2: High Reaction Temperature. In some cases, thermal conditions can promote rearrangement or reaction with amines to yield guanidinium salts.[9]
-
Solution 2: Perform the reaction at the lowest effective temperature. If the desired reaction is slow, consider extending the reaction time instead of increasing the temperature significantly.[12]
Key Byproduct Formation Pathways
A common challenge is balancing reaction rate with the thermal stability of thiourea. The following diagram illustrates the desired S-alkylation pathway versus the competing thermal decomposition pathway.
Caption: Desired S-alkylation vs. thermal decomposition of thiourea.
A logical approach to diagnosing issues with low yield or purity is essential. The following workflow provides a systematic guide to troubleshooting these common problems.
Caption: Troubleshooting workflow for thiourea reactions.
Optimizing Reaction Conditions
Optimizing parameters like temperature and stoichiometry is crucial for maximizing the yield of the desired product while minimizing byproducts.[18][19]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize how common experimental variables can influence reaction outcomes.
Table 1: Representative Effect of Temperature on Product Yield This table illustrates the common principle that yield often increases with temperature to an optimal point, after which byproduct formation from decomposition can cause the yield to decrease.[12][20]
| Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) | Key Observation |
| 25 (Room Temp) | 12 | 65% | Reaction is slow but clean. |
| 50 | 6 | 88% | Faster conversion, minimal byproducts. |
| 75 | 3.5 | 95% | Optimal Condition: High yield, short time.[20] |
| 100 | 2 | 70% | Noticeable darkening of mixture, byproduct spots on TLC. |
| 150 | 2 | <40% | Significant decomposition observed. |
Table 2: Influence of Reactant Stoichiometry on Selectivity in Thiol Synthesis This table models the synthesis of a thiol (R-SH) from an alkyl halide (R-X), showing how an excess of thiourea improves selectivity by preventing the formation of the sulfide (R-S-R) byproduct.[7][8]
| Molar Ratio (Thiourea : R-X) | Desired Product (R-SH) Selectivity (%) | Byproduct (R-S-R) Formation (%) |
| 0.8 : 1.0 | 70% | 30% |
| 1.0 : 1.0 | 92% | 8% |
| 1.1 : 1.0 | >99% | <1% |
| 1.5 : 1.0 | >99% | <1% |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an S-Alkylisothiouronium Salt
This protocol describes the S-alkylation of thiourea using an alkyl halide to form the corresponding isothiouronium salt, a key intermediate for thiol synthesis.[17][21]
-
Reagents & Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (1.0 eq) in ethanol or water.
-
Prepare a solution of the alkyl halide (1.0 eq) in the same solvent.
-
-
Reaction:
-
Add the alkyl halide solution to the stirred thiourea solution at room temperature.
-
Heat the reaction mixture to reflux (typically 50-80°C, depending on the solvent) and stir for 1-3 hours.
-
Monitor the reaction's progress by TLC until the starting alkyl halide is consumed.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting crystalline S-alkylisothiouronium salt under vacuum. The product is often pure enough for the subsequent hydrolysis step without further purification.
-
Protocol 2: General Procedure for Synthesis of N,N'-Disubstituted Thioureas from an Isothiocyanate
This protocol describes a common and efficient method for creating substituted thioureas.[16]
-
Reagents & Setup:
-
Under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) in a round-bottom flask.
-
-
Reaction:
-
To the stirred amine solution, add the isothiocyanate (1.0-1.1 eq) dropwise at room temperature. Note if the reaction is exothermic.
-
Stir the mixture at room temperature. If the reaction is slow (as determined by TLC monitoring), it can be gently heated to reflux.
-
Continue stirring until TLC analysis indicates the complete consumption of the limiting reactant.
-
-
Workup & Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol).[12]
-
If the product is an oil or difficult to crystallize, purification by flash column chromatography on silica gel is recommended.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. Thiourea - Wikipedia [en.wikipedia.org]
- 18. fiveable.me [fiveable.me]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. bibliotekanauki.pl [bibliotekanauki.pl]
- 21. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Thiourea-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting metals and alloys in acidic environments.[1] Their effectiveness is primarily attributed to the presence of sulfur and nitrogen atoms within their molecular structure, which serve as active centers for adsorption onto metal surfaces.[1][2] This guide provides a comparative analysis of the performance of various thiourea-based inhibitors, supported by experimental data, and details the methodologies used for their evaluation.
Mechanism of Corrosion Inhibition
The primary mechanism by which thiourea derivatives inhibit corrosion is through adsorption onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.[1][3] This adsorption process can occur via two main interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.[1]
-
Chemisorption: This is a stronger interaction involving the formation of coordinate covalent bonds between the lone pair electrons of the sulfur and nitrogen heteroatoms in the thiourea molecule and the vacant d-orbitals of the metal atoms.[1][4]
In acidic solutions, the sulfur atom of the thiourea molecule can be protonated, which enhances its ability to adsorb onto the metal surface.[2][5] This adsorbed layer blocks the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thereby slowing down the overall corrosion process.[2][5] Consequently, many thiourea derivatives are classified as mixed-type inhibitors.[5] The strength of this adsorption and the resulting inhibition efficiency depend on the inhibitor's molecular structure, its concentration, and the surrounding environmental conditions.[4]
Data Presentation: Comparative Inhibition Efficiency
The inhibition efficiency (IE) of thiourea derivatives is influenced by their molecular structure, concentration, the corrosive medium, and temperature. The following table summarizes the performance of several derivatives on mild steel in acidic media, highlighting the high efficiencies achievable.
| Inhibitor Derivative | Corrosive Medium | Concentration | Temp. (°C) | Method | Inhibition Efficiency (%) | Reference |
| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 1 M HCl | 90 µM | - | Tafel | 98 | [6] |
| Organoselenium Thiourea (DS038) | - | 1.0 mM | - | - | 98.54 | [6] |
| 1-phenyl-2-thiourea (PTU) | 1.0 M HCl | 5 mM | 60 | EIS/PDP | 98.96 | [4] |
| BPTU | Steel | 2 x 10⁻⁴ M | 30 | PPM | 94.30 | [6] |
| 1,3-diisopropyl-2-thiourea (ITU) | 1.0 M HCl | 5 mM | 60 | EIS/PDP | 92.65 | [4] |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | 0.5 M HCl | 1000 ppm | 50 | EIS | 91.2 | [6] |
| Thiourea + Imidazoline (Synergistic) | CO₂-sat. NaCl | 5 mg/L each | - | - | 95.1 | [7] |
| Thiourea | HCl | - | - | Weight Loss | 52.54 | [3] |
Note: The performance of inhibitors can vary significantly based on the specific experimental conditions. The presence of different functional groups, such as a benzene ring in PTU, can enhance inhibition efficiency compared to alkyl-substituted derivatives like ITU.[4][8]
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized electrochemical and gravimetric techniques.
Weight Loss (Gravimetric) Method
This direct method calculates the corrosion rate by measuring the loss in mass of a metal sample over time.[9][10]
Methodology:
-
Specimen Preparation: Metal coupons of known dimensions are mechanically polished with successive grades of emery paper, degreased with a solvent like acetone, washed with deionized water, and thoroughly dried.[1][9]
-
Initial Measurement: The initial weight of each prepared coupon is accurately recorded.[11]
-
Immersion: Coupons are fully immersed in the corrosive solution, both with and without the specified concentration of the thiourea inhibitor, for a predetermined period (e.g., 24 hours) at a constant temperature.[1][11]
-
Final Measurement: After immersion, the coupons are removed, cleaned to remove corrosion products (typically using a specific cleaning solution), rinsed, dried, and re-weighed.[11]
-
Calculation: The weight loss (ΔW) is used to calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%).[3]
-
IE (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into both the anodic and cathodic reactions and helps determine the inhibitor type (anodic, cathodic, or mixed).[9]
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, containing the metal sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.[9][12]
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the system is allowed to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.[12]
-
Polarization Scan: A potentiostat is used to apply a potential scan at a slow, constant rate (e.g., 1 mV/s) over a defined range (e.g., ±250 mV) around the OCP.[12]
-
Data Analysis: The resulting current is plotted against the potential to generate a Tafel plot. By extrapolating the linear (Tafel) regions of the anodic and cathodic curves, key parameters like the corrosion potential (Ecorr) and corrosion current density (Icorr) are determined.[12][13] A lower Icorr value in the presence of the inhibitor indicates effective corrosion protection.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes at the metal-solution interface and the properties of the protective film.[14][15]
Methodology:
-
Cell Setup and Stabilization: The same three-electrode cell setup as in PDP is used. The system is allowed to reach a steady OCP.[16]
-
Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).[14][16]
-
Data Analysis: The impedance response of the system is measured and often presented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to extract parameters such as:
-
Charge Transfer Resistance (Rct): Represents the resistance to the corrosion reaction at the interface. A higher Rct value signifies better inhibition.[16]
-
Double-Layer Capacitance (Cdl): Relates to the capacitance of the electrical double layer at the interface. A decrease in Cdl is often attributed to the adsorption of inhibitor molecules, which displace water molecules and decrease the local dielectric constant.[16]
-
IE (%) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
-
Experimental and Analytical Workflow
The evaluation of a potential thiourea-based corrosion inhibitor follows a systematic workflow from synthesis and initial screening to detailed electrochemical analysis and surface characterization.
Conclusion
Thiourea derivatives stand out as highly effective corrosion inhibitors, particularly for the protection of steel in acidic media.[5] Their performance is intrinsically linked to their molecular structure, which governs their adsorption behavior on the metal surface.[4] Phenyl-substituted and other structurally complex thioureas often exhibit superior inhibition compared to simpler alkyl derivatives, achieving efficiencies upwards of 98%.[4][6] A comprehensive evaluation using a combination of gravimetric (weight loss) and electrochemical (PDP, EIS) methods is crucial for determining the efficacy and mechanism of a given inhibitor.[1] The continued study and development of novel thiourea derivatives hold significant promise for advanced corrosion management solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. content.ampp.org [content.ampp.org]
- 9. benchchem.com [benchchem.com]
- 10. chesci.com [chesci.com]
- 11. mdpi.com [mdpi.com]
- 12. 2.4.1. Potentiodynamic Polarization [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. ijcsi.pro [ijcsi.pro]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
A Comparative Guide to Purity Validation of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Titrimetry for the purity validation of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHET). Supporting experimental protocols and performance data are presented to assist in selecting the most suitable method for your analytical needs.
Overview of Analytical Techniques
The purity of active pharmaceutical ingredients and research chemicals like this compound is a critical parameter. While HPLC is a widely used and robust technique for this purpose, other methods like GC-MS and classical Titrimetry offer alternative approaches with their own advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used separation technique that offers high resolution and sensitivity for a broad range of compounds, including those that are non-volatile or thermally labile.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly suited for volatile and thermally stable compounds. For polar molecules like AHET, derivatization is often required to enhance volatility.[2][3]
-
Titrimetry: A classic chemical analysis method that determines the concentration of a substance by reacting it with a solution of a known concentration. It is a cost-effective and straightforward technique for purity assessment, often based on redox or acid-base reactions.[4][5]
Comparison of Method Performance
The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key performance metrics for the HPLC, GC-MS, and Titrimetry methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Titrimetry (Oxidative) |
| Principle | Chromatographic Separation | Chromatographic Separation & Mass Detection | Chemical Reaction & Volumetric Analysis |
| Specificity | High | Very High | Moderate to Low |
| Linearity (R²) | >0.999 | >0.99 | Not Applicable |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg to ng/mL range) | Moderate to High (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (ng/mL range) | Moderate to High (mg/mL range) |
| Accuracy (% Recovery) | 98-102% | 85-115% | 99-101% |
| Precision (% RSD) | < 2% | < 10% | < 1% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Complexity | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
HPLC Method
This method is based on a reverse-phase HPLC approach suitable for the analysis of N-(2-Hydroxyethyl)-N'-allylthiourea.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: Newcrom R1, C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70, v/v) containing 0.1% phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve the sample to be tested in the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
GC-MS Method (with Derivatization)
Due to the polar nature of this compound, a derivatization step is necessary to increase its volatility for GC-MS analysis.[2][3]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Sample Preparation (Derivatization):
-
Accurately weigh about 10 mg of the sample into a reaction vial.
-
Add 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and cap the vial tightly.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
Titrimetry Method (Oxidative Titration)
This method is based on the oxidation of the thiourea functional group. An indirect titration using N-bromosaccharin (NBSA) is described.[4]
-
Reagents:
-
N-bromosaccharin (NBSA) solution (0.05 N), standardized.
-
Standard sodium thiosulphate solution (0.01 N).
-
Potassium iodide solution (10% w/v).
-
Starch indicator solution (1% w/v).
-
Distilled water.
-
-
Procedure:
-
Accurately weigh a quantity of this compound sample (e.g., 20-50 mg) and dissolve it in a known volume of distilled water in a volumetric flask.
-
Pipette an aliquot of the sample solution into a conical flask.
-
Add a known excess of the standard N-bromosaccharin solution.
-
Allow the reaction to proceed for about 10 minutes at room temperature.
-
Add 10 mL of potassium iodide solution.
-
Titrate the liberated iodine with the standard sodium thiosulphate solution using starch as an indicator until the blue color disappears.
-
Perform a blank titration under the same conditions without the sample.
-
-
Calculation: The amount of NBSA consumed by the sample is determined by the difference between the blank and the sample titration volumes, from which the purity of the sample can be calculated.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the HPLC, GC-MS, and Titrimetry methods.
Conclusion
The choice of method for the purity validation of this compound depends on the specific requirements of the analysis.
-
HPLC is a robust, reliable, and widely available technique that provides a good balance of specificity, sensitivity, and cost, making it suitable for routine quality control.
-
GC-MS offers superior specificity and sensitivity, making it an excellent choice for impurity profiling and identification, although it requires a derivatization step which adds complexity.
-
Titrimetry is a cost-effective and rapid method for assaying bulk material where high precision is required and the presence of interfering substances is minimal.
It is recommended to cross-validate methods if a transition from one technique to another is required during different stages of drug development or research.
References
Efficacy of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea and Other Allyl-Thiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea and structurally related allyl-thiourea derivatives. While specific experimental efficacy data for this compound is not extensively available in publicly accessible literature, this document summarizes the known biological activities of this class of compounds, supported by experimental data for close analogs. The guide covers anticancer and analgesic activities, detailing experimental protocols and relevant biological pathways.
Anticancer Activity of Allyl-Thiourea Derivatives
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects. The presence of an allyl group can influence the compound's lipophilicity and interaction with biological targets. Several studies have investigated the cytotoxicity of allyl-thiourea derivatives against various cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of various allyl-thiourea derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 1-(4-nitrobenzoyl)-3-allylthiourea | MCF-7 (Breast Cancer) | 225 | [1] |
| N-allyl-N'-(aryl)thiourea derivatives | MCF-7 (Breast Cancer) | 18 - 26 | [2] |
| N-allyl-N'-(aryl)thiourea derivatives | HeLa (Cervical Cancer) | 38 - 46 | [2] |
| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-allylthiourea | H460 (Lung Cancer) | >40 | [3] |
| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-allylthiourea | HepG2 (Liver Cancer) | >40 | [3] |
| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-allylthiourea | MCF-7 (Breast Cancer) | >40 | [3] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the thiourea derivatives listed above was predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (allyl-thiourea derivatives) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for MTT cytotoxicity assay.
Signaling Pathway: EGFR Inhibition
Some thiourea derivatives have been shown to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][8][9][10][11] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and angiogenesis. Inhibition of EGFR phosphorylation can block these oncogenic signals.
Caption: EGFR signaling pathway inhibition.
Analgesic Activity of Allyl-Thiourea Derivatives
Certain allyl-thiourea derivatives have been investigated for their analgesic properties. The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways.
Quantitative Comparison of Analgesic Activity
The following table presents the analgesic activity of specific allyl-thiourea derivatives, with Diclofenac sodium, a well-known nonsteroidal anti-inflammatory drug (NSAID), as a reference. The ED50 (median effective dose) represents the dose that produces a therapeutic effect in 50% of the population.
| Compound | ED50 (mg/kg BW) | Reference |
| 1-allyl-3-(2-chlorobenzoyl) thiourea | 15.440 | [12][13] |
| 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea | 19.018 | [14][15] |
| Diclofenac Sodium | - | [12][13][14][15] |
Note: A lower ED50 value indicates greater analgesic potency.
Experimental Protocol: Writhing Test for Analgesia
The writhing test is a common method to screen for analgesic activity in animal models.[12][13]
Materials:
-
Mice (e.g., Mus musculus)
-
Test compounds (allyl-thiourea derivatives) dissolved in a suitable vehicle (e.g., propylene glycol)
-
Acetic acid solution (e.g., 1% v/v)
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Divide the mice into groups and administer the test compounds or the vehicle control intraperitoneally (i.p.). Include a positive control group receiving a standard analgesic like Diclofenac sodium.
-
Induction of Writhing: After a set period (e.g., 30 minutes) to allow for drug absorption, induce writhing by injecting acetic acid solution i.p.
-
Observation: Observe each mouse individually for a defined period (e.g., 15-30 minutes) and count the number of writhes (a characteristic stretching and constriction of the abdomen).
-
Data Analysis: Calculate the percentage of pain inhibition for each group compared to the vehicle control group. Determine the ED50 value for the active compounds.
Caption: Workflow for the writhing test.
Conclusion
While direct experimental efficacy data for this compound remains limited in the reviewed literature, the broader class of allyl-thiourea derivatives demonstrates significant potential as anticancer and analgesic agents. The presented data for structurally similar compounds provide a valuable benchmark for future research and development. The detailed experimental protocols and pathway diagrams included in this guide offer a practical resource for scientists working in drug discovery and development. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. atcc.org [atcc.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allyl isothiocyanate inhibits invasion and angiogenesis in breast cancer via EGFR-mediated JAK-1/STAT-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. From EGFR kinase inhibitors to anti-inflammatory drugs: Optimization and biological evaluation of (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives as novel NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholar.unair.ac.id [scholar.unair.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 15. DSpace at My University: Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug [repository.unar.ac.id]
quantitative analysis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea in a mixture
A comparative guide to the quantitative analysis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHET) in a mixture is presented for researchers, scientists, and drug development professionals. This document outlines and contrasts two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. While specific quantitative data for AHET is not widely published, this guide provides detailed experimental protocols adapted from established methods for similar thiourea derivatives, enabling researchers to develop and validate their own analytical procedures.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is generally favored for its high specificity and ability to separate the analyte of interest from other components in a mixture. In contrast, UV-Vis Spectrophotometry offers a simpler and more cost-effective approach but may be more susceptible to interference from other substances that absorb light at similar wavelengths.
A summary of the key performance parameters for these two methods, based on typical results for analogous thiourea compounds, is presented in Table 1. It is important to note that these values are illustrative and would need to be experimentally determined for AHET.
Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for the Quantitative Analysis of Thiourea Derivatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Measurement of light absorbance of a colored complex formed by a chemical reaction. |
| Selectivity | High (Separates AHET from impurities) | Moderate to Low (Prone to interference) |
| Sensitivity (LOD) | ~0.02 µg/mL[1] | ~0.1 µg/mL |
| Linearity (R²) | > 0.999[1] | > 0.99 |
| Throughput | Moderate | High |
| Cost | Higher | Lower |
| Typical Wavelength | 230-240 nm[2][3][4] | 450 nm (after derivatization)[5] |
Experimental Protocols
Detailed methodologies for both HPLC and a colorimetric spectrophotometric method are provided below. These protocols are based on established procedures for thiourea and its derivatives and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method provides high selectivity and sensitivity for the quantification of AHET.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and column oven
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound (AHET) reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh a known amount of AHET reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample mixture containing AHET in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the AHET standard against its concentration. Determine the concentration of AHET in the sample by interpolating its peak area on the calibration curve.
Indirect UV-Vis Spectrophotometry
This method is based on the reaction of thiourea with sodium nitrite to form thiocyanate, which then reacts with ferric ions to produce a colored complex that can be measured spectrophotometrically.[5]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Sodium Nitrite (NaNO₂) solution (0.2 mol/dm³)
-
Glacial Acetic Acid
-
Ammonium Ferric Sulfate solution (0.2 mol/dm³ in 2 N Sulfuric Acid)
-
This compound (AHET) reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of AHET in water. From this, prepare a series of working standard solutions.
-
Sample Preparation: Dissolve the sample mixture in water to a known volume.
-
Color Development:
-
To a test tube, add a known volume of the standard or sample solution.
-
Add 2 cm³ of 0.2 mol/dm³ sodium nitrite solution and 0.6 cm³ of glacial acetic acid.[5]
-
Dilute the total volume to 5 cm³ with water.[5]
-
Heat the mixture for 1 minute near boiling point.[5]
-
Cool the solution to room temperature.[5]
-
Add 10 cm³ of 0.2 mol/dm³ ammonium ferric sulfate solution.[5]
-
Make up the total volume to 25 cm³ with water.[5]
-
-
Measurement: Measure the absorbance of the solution at 450 nm against a reagent blank.[5]
-
Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of AHET in the sample from this curve.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams have been generated.
Caption: HPLC analysis workflow for AHET.
Caption: Spectrophotometric analysis workflow.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osha.gov [osha.gov]
- 4. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indirect spectrophotometric determination of thiourea with sodium nitrite [jstage.jst.go.jp]
Comparative Analysis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea, a member of the versatile thiourea class of compounds. While direct cross-reactivity studies for this specific molecule are not extensively available in public literature, this document outlines the necessary context, potential alternative compounds for comparison, and standardized experimental protocols to enable researchers to conduct their own cross-reactivity and specificity assessments.
Profile of this compound
This compound is a white crystalline powder with the chemical formula C6H12N2OS.[1] It is recognized for its applications as a plant growth regulator, where it is thought to stimulate the production of plant hormones and improve nutrient uptake.[1] In the pharmaceutical and chemical industries, it serves as a valuable intermediate in the synthesis of various organic compounds and potential drug candidates.[1][2]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 105-81-7 | [1][3][4] |
| Molecular Formula | C6H12N2OS | [1][3] |
| Molecular Weight | 160.24 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [1][3] |
| Melting Point | 76-78 °C | [3] |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | [1][3] |
The Broader Context: Biological Activity of Thiourea Derivatives
Thiourea and its derivatives are a well-established class of compounds with a wide spectrum of biological activities, making them a focus of drug discovery and development.[5][6] Understanding the activities of related compounds can help predict potential cross-reactivity and off-target effects.
Known biological activities of thiourea derivatives include:
-
Anticancer: Some aryl-substituted thioureas show significant potential as anticancer agents by interacting with biological targets like the BRAF kinase.[7]
-
Antitubercular: The thiourea drug isoxyl has been shown to target the Δ9-desaturase (DesA3) in Mycobacterium tuberculosis, inhibiting the synthesis of oleic acid.[8]
-
Anti-inflammatory and Anti-allergic: Certain substituted heterocyclic thiourea compounds have been identified as potent inhibitors of mast cell leukotriene release, suggesting anti-allergic potential.[9]
-
Antioxidant: Various thiourea derivatives have demonstrated the ability to scavenge free radicals.[5][10]
-
Enzyme Inhibition: Thiourea derivatives have been screened for inhibitory activity against enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase.[10]
Given the diverse bioactivity of this class, cross-reactivity studies are crucial to determine the specificity of any new thiourea-based compound.
Potential Alternatives for Comparative Studies
For a comprehensive cross-reactivity analysis of this compound, a selection of structurally or functionally related compounds should be included. Based on the literature, the following compounds could serve as relevant alternatives:
| Compound | Rationale for Inclusion | Potential Biological Target/Activity |
| Allylthiourea | Structurally similar, lacking the hydroxyethyl group.[11] | Serves as a close structural analog to assess the contribution of the hydroxyethyl group to target binding. |
| Ethylthiourea | A related alkylthiourea. | Comparison of alkyl chain effects on activity. |
| Propylthiouracil | A thiourea derivative used clinically. | Known inhibitor of thyroid peroxidase, providing a well-characterized reference. |
-
N-Aryl and N,N'-diaryl substituted thioureas | Possess documented anticancer activity.[7] | Potential for cross-reactivity with cancer-related targets like kinases.[7] | | Isoxyl (thiocarlide) | A thiourea-based antitubercular drug.[8] | Specific inhibitor of DesA3 in M. tuberculosis.[8] |
Experimental Protocols for Cross-Reactivity Assessment
Cross-reactivity is typically quantified by comparing the concentration of a test compound required to produce a certain level of response (e.g., 50% inhibition, IC50) with the concentration of the primary ligand or analyte that produces the same response.[12] Immunoassays are a common platform for these studies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a widely used method for assessing the cross-reactivity of small molecules.
Principle: The target of interest is immobilized on a solid phase. A specific antibody is incubated with a constant amount of an enzyme-labeled version of the primary ligand and varying concentrations of the test compound (e.g., this compound) or the unlabeled primary ligand. The test compound competes with the labeled ligand for antibody binding sites. A higher cross-reactivity results in a lower signal from the enzyme-labeled ligand.
Generalized Protocol:
-
Coating: Coat microtiter plate wells with an antigen-protein conjugate related to the target of interest.
-
Blocking: Block unoccupied sites in the wells to prevent non-specific binding.
-
Competition: Add a mixture of a specific primary antibody, a fixed concentration of a horseradish peroxidase (HRP)-labeled version of the primary ligand, and serial dilutions of the test compounds (and the unlabeled primary ligand for the standard curve). Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB).
-
Detection: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculation: Calculate the IC50 values for each compound. Cross-reactivity is often expressed as: (IC50 of primary ligand / IC50 of test compound) x 100%
Fluorescence Polarization Immunoassay (FPIA)
FPIA is a homogeneous immunoassay that measures changes in the polarization of fluorescent light.
Principle: A small, fluorescently labeled tracer molecule (related to the primary ligand) tumbles rapidly in solution, resulting in low fluorescence polarization. When a specific antibody binds to this tracer, its rotation slows down, leading to an increase in fluorescence polarization. In a competitive FPIA, unlabeled compounds in a sample compete with the tracer for antibody binding sites. Higher concentrations of the competing compound lead to less tracer being bound, and thus a lower polarization value.
Generalized Protocol:
-
Reagent Preparation: Prepare solutions of the specific antibody, the fluorescently labeled tracer, and dilutions of the test compounds.
-
Reaction: In a suitable cuvette or microplate, mix the antibody, tracer, and test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (typically a few minutes at room temperature).[12]
-
Measurement: Measure the fluorescence polarization using a dedicated instrument.
-
Analysis: Plot the polarization values against the concentration of the test compounds to determine the IC50. Calculate cross-reactivity as described for ELISA.
Visualizing Workflows and Pathways
Signaling Pathway Diagram
Thiourea derivatives can interact with various biological pathways. For instance, their anticancer effects can be linked to the inhibition of protein kinases. The diagram below illustrates a generic kinase signaling pathway that could be a potential target for thiourea compounds.
Caption: Potential inhibition of a generic kinase signaling pathway by a thiourea derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a cross-reactivity study using a competitive immunoassay.
Caption: General experimental workflow for determining cross-reactivity.
This guide provides a framework for initiating cross-reactivity studies on this compound. By leveraging the information on related compounds and employing standardized protocols, researchers can effectively characterize the specificity of this and other novel thiourea derivatives.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 105-81-7 [m.chemicalbook.com]
- 4. CAS 105-81-7 this compound - CAS Chemical [chemicalcas.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted heterocyclic thiourea compounds as a new class of anti-allergic agents inhibiting IgE/Fc epsilon RI receptor mediated mast cell leukotriene release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Allylthiourea | C4H8N2S | CID 1549517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
Comparative Analysis of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHT) in Diverse Applications
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and applications of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (AHT) in corrosion inhibition, agriculture, and medicinal chemistry, with objective comparisons to alternative compounds supported by experimental data.
Introduction
This compound (AHT) is a versatile organic compound belonging to the thiourea class of molecules. Thiourea and its derivatives are known for a wide range of biological and chemical activities, stemming from the presence of the reactive thiocarbonyl group and the nucleophilic nitrogen atoms. This guide provides a detailed literature review of the applications of AHT, presenting a comparative analysis of its performance against other relevant compounds. The information is structured to be a valuable resource for researchers and professionals in various scientific fields.
Corrosion Inhibition
Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1] Their efficacy is attributed to the presence of sulfur and nitrogen atoms, which can adsorb onto the metal surface and form a protective barrier against corrosive agents.[1] The mechanism of inhibition typically involves the blocking of active sites on the metal surface through physisorption or chemisorption.[2]
Comparative Performance of Thiourea Derivatives as Corrosion Inhibitors
The following table summarizes the inhibition efficiencies of various thiourea derivatives on different metals in acidic media. This data provides a benchmark for the expected performance of AHT.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Allylthiourea (ATU) | Cold Rolled Steel | 1.0 M H₃PO₄ | 0.5 mM | 20-50 | > 95 | |
| Allylthiourea (ATU) | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ M | 40 | 94.5 | [1] |
| N,N'-diethylthiourea | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ M | 40 | 96.2 | [1] |
| N,N'-di-isopropylthiourea | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ M | 40 | 97.8 | [1] |
| Phenylthiourea | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ M | 40 | 89.8 | [1] |
| Thiourea | Aluminum | 0.5 M H₂SO₄ | - | - | 72.7 | [3] |
Note: The performance of corrosion inhibitors can be influenced by factors such as the specific metal, the nature and concentration of the corrosive medium, temperature, and the molecular structure of the inhibitor.
Experimental Protocol: Weight Loss Measurement for Corrosion Inhibition
A common and straightforward method to evaluate corrosion inhibition efficiency is the weight loss technique.[1]
Materials:
-
Metal coupons (e.g., mild steel, aluminum) of known dimensions
-
Corrosive solution (e.g., 1 M HCl, 0.5 M H₂SO₄)
-
Inhibitor compound (e.g., AHT, ATU) at various concentrations
-
Analytical balance
-
Polishing paper
-
Acetone
-
Distilled water
-
Thermostatic water bath
Procedure:
-
Mechanically polish the metal coupons using different grades of polishing paper, wash them with distilled water, degrease with acetone, and dry.
-
Weigh the polished coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without the addition of different concentrations of the inhibitor.
-
Maintain the temperature of the solution using a thermostatic water bath for a specified period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the cleaned coupons again.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE) using the following equations:
-
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t)
-
Where:
-
W_initial is the initial weight of the coupon.
-
W_final is the final weight of the coupon.
-
A is the surface area of the coupon.
-
t is the immersion time.
-
-
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
-
Mechanism of Corrosion Inhibition by Thiourea Derivatives
The following diagram illustrates the general mechanism of corrosion inhibition by thiourea derivatives, which involves the adsorption of the inhibitor molecules onto the metal surface.
Caption: General mechanism of corrosion inhibition by thiourea derivatives.
Plant Growth Regulation
Thiourea and some of its derivatives have been reported to exhibit plant growth-regulating properties.[4] They can influence various physiological processes in plants, including seed germination, root and shoot growth, and stress tolerance.[5] While specific quantitative data on the plant growth regulating effects of this compound (AHT) is limited in the available literature, studies on unsubstituted thiourea provide insights into its potential applications in agriculture.
Performance of Thiourea as a Plant Growth Regulator under Stress
Foliar application of thiourea has been shown to ameliorate the negative effects of drought and salinity stress in various plant species.
| Plant Species | Stress Condition | Thiourea Concentration | Observed Effects | Reference |
| Flax (Linum usitatissimum L.) | Drought (60% field capacity) | 1000 mg L⁻¹ | Enhanced shoot fresh and dry weight, increased chlorophyll content, reduced oxidative stress markers (MDA and H₂O₂). | [5] |
| Flax (Linum usitatissimum L.) | Salinity (100 mM NaCl) | 6 mM | Improved growth parameters (shoot and root length, fresh and dry weight), increased photosynthetic pigments, and enhanced antioxidant enzyme activity. | [4] |
| Lisianthus (Eustoma grandiflorum) | Normal | 500 ppm, 1000 ppm | Influenced plant height and number of leaves. | [6] |
Experimental Protocol: Seed Germination Bioassay for Plant Growth Regulators
A common method to assess the effect of a compound on plant growth is the seed germination bioassay.
Materials:
-
Seeds of a model plant (e.g., lettuce, radish, cress)
-
Petri dishes
-
Filter paper
-
Test compound (e.g., AHT) at various concentrations
-
Distilled water (control)
-
Incubator or growth chamber
Procedure:
-
Place a sterile filter paper in each petri dish.
-
Prepare different concentrations of the test compound (AHT) in distilled water.
-
Moisten the filter paper in each petri dish with a specific volume of the respective test solution or distilled water (for the control group).
-
Place a predetermined number of seeds (e.g., 20) on the moistened filter paper in each petri dish.
-
Seal the petri dishes to prevent evaporation.
-
Incubate the petri dishes in a controlled environment (e.g., 25°C, 16/8 h light/dark cycle) for a specific period (e.g., 7 days).
-
After the incubation period, measure the following parameters:
-
Germination percentage: (Number of germinated seeds / Total number of seeds) * 100
-
Root length: Measure the length of the primary root of each germinated seedling.
-
Shoot length: Measure the length of the shoot of each germinated seedling.
-
-
Calculate the average and standard deviation for each parameter and compare the results of the treated groups with the control group.
Logical Workflow for Evaluating Plant Growth Regulators
The following diagram outlines the typical workflow for the synthesis and evaluation of a potential plant growth regulator.
Caption: Workflow for the evaluation of a potential plant growth regulator.
Medicinal Chemistry: Anticancer Activity
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[7] The anticancer activity of these compounds is often attributed to their ability to interact with various biological targets, such as enzymes and receptors, involved in cancer cell proliferation and survival.[8]
While there is a lack of specific studies on the anticancer activity of this compound (AHT), the cytotoxic effects of other thiourea derivatives against various cancer cell lines have been extensively investigated.
Comparative Anticancer Activity of Thiourea Derivatives
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of several thiourea derivatives against different cancer cell lines, providing a reference for the potential anticancer efficacy of AHT.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [9] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 | [9] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Leukemia) | 6.3 | [9] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (compound 20) | MCF-7 (Breast) | 1.3 | [10] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative (compound 20) | SkBR3 (Breast) | 0.7 | [10] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [11] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [11] |
| Doxorubicin (Reference Drug) | HCT116 (Colon) | 8.29 | [11] |
| Doxorubicin (Reference Drug) | HepG2 (Liver) | 7.46 | [11] |
Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
96-well plates
-
Test compound (e.g., AHT)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compound (AHT) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Potential Signaling Pathway Targeted by Thiourea Derivatives
Many thiourea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Potential inhibition of the EGFR signaling pathway by thiourea derivatives.
Conclusion
This compound (AHT) holds potential for a variety of applications, drawing from the well-documented activities of the broader thiourea class of compounds. While direct comparative data for AHT is currently limited, the information available for its analogues, particularly allylthiourea, suggests that it could be an effective corrosion inhibitor. Its potential as a plant growth regulator, especially in mitigating abiotic stress, warrants further investigation. Furthermore, the extensive research into the anticancer properties of thiourea derivatives provides a strong rationale for evaluating the cytotoxic effects of AHT against various cancer cell lines. This guide serves as a foundational resource, summarizing the existing knowledge and providing standardized experimental protocols to facilitate further research and development of this compound and its applications. Future studies focusing on direct comparative analyses of AHT will be crucial in fully elucidating its performance and potential in these scientific and industrial fields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PLANT GROWTH REGULATING EFFECT OF SUBSTITUTED THIOUREAS [yyhx.ciac.jl.cn]
- 4. Thiourea induces antioxidant mechanisms of salt tolerance in flax plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of thiourea ameliorates drought induced oxidative injury in Linum usitatissimum L. by regulating antioxidant defense machinery and nutrients absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 1-Allyl-3-(2-hydroxyethyl)-2-thiourea (CAS No. 105-81-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are based on safety data sheets and general guidelines for handling chemical waste.
Hazard Assessment and Identification
This compound is classified as a hazardous substance. Although its specific toxicity data is not as extensive as its parent compound, thiourea, it is known to cause skin and serious eye irritation.[1][2][3][4] The broader class of thiourea compounds carries more severe warnings, including being harmful if swallowed, suspected of causing cancer, and being toxic to aquatic life with long-lasting effects.[5][6][7] Therefore, it is imperative to handle this compound and its waste with caution, treating it as hazardous waste.
Key Hazard Information Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation[1][2] | P264, P280, P302+P352, P332+P317, P362+P364[1][2] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | P264, P280, P305+P351+P338, P337+P313[1] |
| Target Organ Toxicity | H335: May cause respiratory irritation[1][3] | P261, P271, P304+P340, P319, P403+P233, P405[1][3] |
| Related Compound Hazards (Thiourea) | H302: Harmful if swallowed[5][6] | P264, P270, P301+P312+P330[5] |
| H351: Suspected of causing cancer[5][6] | P201, P202, P280, P308+P313[5] | |
| H411: Toxic to aquatic life with long lasting effects[5][6] | P273, P391[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the required steps for the safe collection and disposal of this compound waste.
Personnel Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following PPE is worn:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[2]
-
Lab Coat: A standard lab coat is required to prevent skin contact.[4]
-
Respiratory Protection: If working with powder or creating dust, use a particle filter respirator.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][5]
Waste Collection and Storage:
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly closing lid.[8][9] The original container is often a suitable choice.[9] Do not use food-grade containers.[9]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8]
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[10][11][12]
-
Storage Location: Keep waste containers in a designated, well-ventilated, and secure area, away from drains and sources of ignition.[3][13] Use secondary containment for liquid wastes to prevent spills.[14] Containers should be kept closed at all times except when adding waste.[8][14]
Final Disposal:
-
DO NOT dispose of this compound in the regular trash or pour it down the sanitary sewer.[5][14] This substance is toxic to aquatic life, and improper disposal can harm the environment.[5][6]
-
Contact Professionals: Arrange for disposal through a licensed and approved professional waste disposal company.[4][5][13] Your institution's Environmental Health and Safety (EHS) department can provide specific guidance and arrange for pickup.[8][14]
-
Handling Uncleaned Containers: Handle empty or uncleaned containers in the same manner as the product itself. They must be disposed of via the same hazardous waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. chemos.de [chemos.de]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. purdue.edu [purdue.edu]
- 10. nj.gov [nj.gov]
- 11. This compound CAS#: 105-81-7 [m.chemicalbook.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. redox.com [redox.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-Allyl-3-(2-hydroxyethyl)-2-thiourea
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Allyl-3-(2-hydroxyethyl)-2-thiourea in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Summary
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as causing skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3] Some sources also classify N-Allylthiourea, a related compound, as toxic if swallowed.
Primary Hazards:
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent use of appropriate PPE is critical to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles (European Standard EN 166) | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Hand Protection | Protective gloves | Prevents direct skin contact and subsequent irritation.[1] |
| Skin and Body | Long-sleeved clothing and a lab coat | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large-scale operations or when dust may be generated. | Protects against inhalation of dust, which can cause respiratory irritation.[1][4] |
Operational Handling Protocol: A Step-by-Step Guide
This protocol outlines the key steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[4]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Keep the container of this compound tightly closed when not in use.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as detailed in the table above.
3. Weighing and Dispensing:
-
Handle the solid material carefully to avoid the formation of dust.[1]
-
If transferring the substance, do so in a designated area with minimal air currents.
4. During Use:
-
Avoid all personal contact, including inhalation.[5]
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Wash hands and any exposed skin thoroughly after handling.[1][6]
5. Spills and Emergency Procedures:
-
In case of a spill, evacuate the area and prevent dust from spreading.
-
For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Avoid allowing the substance to enter drains.
-
In case of skin contact, immediately wash the affected area with plenty of soap and water.[1]
-
If the substance gets into the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
If inhaled, move the person to fresh air and keep them comfortable for breathing.[1]
-
In case of ingestion, rinse the mouth with water and seek immediate medical attention.
Storage and Disposal Plan
Proper storage and disposal are crucial to maintaining a safe laboratory environment.
Storage:
-
Keep the container tightly closed to prevent contamination and exposure.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
Disposal:
-
Dispose of the chemical and its container as hazardous waste.[9]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[5]
-
Do not mix with other waste. Leave the chemical in its original container for disposal.
-
Contaminated packaging should be handled in the same manner as the substance itself.[9]
Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling procedure for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound CAS#: 105-81-7 [m.chemicalbook.com]
- 9. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
